Sodium ferric ethylenediaminetetraacetate
Description
Overview of Iron Chelates in Chemical and Environmental Sciences
Iron chelates are coordination complexes where a central iron ion is bonded to a multidentate ligand, effectively sequestering the iron ion. This chelation process is crucial in both chemical and environmental sciences for several reasons. In chemical applications, iron chelates are used as catalysts, in analytical chemistry for titrations, and to deliver iron in a soluble and stable form. researchgate.net
Environmentally, iron is an essential micronutrient for most living organisms, but its bioavailability is often limited, especially in alkaline soils where it forms insoluble ferric hydroxides. usda.gov Iron chelates play a vital role in agriculture by maintaining iron in a soluble form, thus preventing iron deficiency in plants, a condition known as chlorosis. usda.gov The stability and mobility of these chelates, however, also raise environmental considerations. The persistence of some chelating agents and their ability to mobilize heavy metals in soil and water are subjects of ongoing research. epa.gov The environmental fate of iron chelates is influenced by factors such as pH, light, and microbial activity. nih.govalfa-chemistry.com
Significance of Ethylenediaminetetraacetate (B1237979) (EDTA) as a Ligand in Coordination Chemistry
Ethylenediaminetetraacetic acid (EDTA) is a polyaminocarboxylic acid that acts as a powerful hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion. nih.govnih.gov This ability to form multiple bonds results in a highly stable, water-soluble complex, a phenomenon known as the chelate effect. nih.gov The structure of EDTA allows it to effectively "wrap around" a metal cation, sequestering it from the surrounding environment. nih.gov
In coordination chemistry, EDTA is a well-studied and widely used ligand due to its strong and stable complexation with a wide range of metal ions, including iron (Fe³⁺). alfa-chemistry.com The stability of the Fe(III)-EDTA complex is particularly high, with a stability constant (log K) of 25.1. publications.gc.ca This high stability is fundamental to its applications, from industrial processes like preventing metal ion impurities from affecting product quality to its use in analytical chemistry for complexometric titrations. alfa-chemistry.comfao.org EDTA's versatility and strong chelating ability have made it a benchmark ligand in the study of coordination chemistry and its practical applications.
Research Landscape and Gaps in Sodium Ferric Ethylenediaminetetraacetate Studies
The research on this compound has primarily focused on its practical applications, such as its use as a molluscicide in agriculture and as an iron fortificant in food. researchgate.netresearchgate.net Studies have investigated its efficacy in these roles and its general toxicological profile. researchgate.netnih.gov In environmental science, research has touched upon its fate and behavior, noting its solubility in water, low potential for bioaccumulation, and its mobility under certain conditions. fao.org The photodegradation of the Fe(III)-EDTA complex under UV radiation has also been a subject of study, with research indicating that the degradation rate is pH-dependent. alfa-chemistry.comusda.gov
Another area requiring more in-depth investigation is the comparative analysis of its environmental performance against newer, more biodegradable chelating agents under a wider range of soil and water conditions. While some studies have compared EDTA with alternatives like EDDS, a more comprehensive understanding of the life cycle and environmental footprint of this compound is needed. alfa-chemistry.comusda.gov Finally, while analytical methods like HPLC have been established for its detection, the development of more rapid and field-deployable analytical techniques could enhance environmental monitoring and risk assessment. nih.gov
Detailed Research Findings
The following tables summarize key research findings related to the properties and environmental behavior of this compound.
Table 1: Physicochemical and Environmental Properties
| Property | Finding | Source(s) |
|---|---|---|
| Chemical Formula | C₁₀H₁₂FeN₂NaO₈ | researchgate.net |
| Molar Mass | 367.047 g·mol⁻¹ | researchgate.net |
| Appearance | Yellow-brown solid | usda.gov |
| Water Solubility | Soluble | fao.org |
| Vapor Pressure | 2 × 10⁻¹² mm Hg (for EDTA) | fao.org |
| Henry's Law Constant | 7.7 × 10⁻¹⁶ atm·m³/mol (for EDTA) | fao.org |
| Bioaccumulation Potential | Low | fao.org |
| Soil Mobility | Mobile under some environmental conditions | fao.org |
Table 2: Environmental Fate and Degradation
| Process | Research Finding | Source(s) |
|---|---|---|
| Photodegradation | The Fe(III)-EDTA complex undergoes photodegradation when exposed to UV and blue radiation. The rate is pH-dependent, being faster at acidic pH (e.g., 3.1) compared to near-neutral pH (e.g., 6.5). | alfa-chemistry.comusda.govnih.gov |
| Degradation Products | Photodegradation can produce glyoxylic acid, carbon dioxide, formaldehyde, and amine residues. | nih.gov |
| Biodegradation | EDTA is not rapidly degraded in the environment, and its biodegradation rate is dependent on the complexed metal. | epa.gov |
| Environmental Persistence | EDTA is considered persistent in many environments and is one of the most abundant anthropogenic chemicals in some European surface waters. | epa.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H12FeN2NaO8+2 |
|---|---|
Molecular Weight |
367.05 g/mol |
IUPAC Name |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(5+) |
InChI |
InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+5;+1/p-4 |
InChI Key |
UWSAIOMORQUEHN-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+5] |
Origin of Product |
United States |
Synthesis Methodologies and Structural Characterization of Sodium Ferric Ethylenediaminetetraacetate Complexes
Synthetic Routes and Reaction Mechanisms
The production of sodium ferric ethylenediaminetetraacetate (B1237979) can be achieved through several distinct synthetic routes, each starting from different precursors and employing specific reaction conditions.
Synthesis from Ethylenediaminetetraacetic Acid Precursors
A common method for synthesizing NaFeEDTA involves the direct use of ethylenediaminetetraacetic acid (H₄EDTA). In a typical procedure, H₄EDTA is dissolved in distilled water along with a ferric salt, such as iron(III) chloride hexahydrate. alfa-chemistry.com The solution is heated to facilitate the initial reaction, resulting in a clear yellow solution. alfa-chemistry.com Subsequently, a sodium source, like sodium bicarbonate, is gradually added. alfa-chemistry.com The progression of the reaction is indicated by a color change from yellow to orange. alfa-chemistry.com As the reaction proceeds, the solution becomes turbid, signaling the beginning of crystallization. alfa-chemistry.com After cooling, the resulting precipitate is filtered, washed with ethanol (B145695) and distilled water to remove impurities like chloride ions, and then dried to yield the final crystalline powder. alfa-chemistry.com
Synthesis from Disodium (B8443419) Ethylenediaminetetraacetate Precursors
An alternative and widely used synthetic pathway starts with disodium ethylenediaminetetraacetate (Na₂H₂EDTA). alfa-chemistry.comcuhk.edu.hk In this method, Na₂H₂EDTA·2H₂O is dissolved in water along with a stoichiometric amount of a ferric salt, typically iron(III) chloride hexahydrate. alfa-chemistry.comrsc.org The pH of the solution is then adjusted to approximately 5 using a base such as sodium bicarbonate or sodium hydroxide (B78521), and the reaction is allowed to proceed for a set duration, often around 30 minutes. alfa-chemistry.comcuhk.edu.hk The resulting sodium ferric ethylenediaminetetraacetate precipitates from the solution and is collected by vacuum filtration, followed by drying. alfa-chemistry.com This method is often favored due to the higher solubility of the disodium salt of EDTA compared to its fully protonated form.
A variation of this method involves first dissolving sodium hydroxide in water, followed by the addition of Na₂H₂EDTA·2H₂O and gentle heating to ensure complete dissolution. cuhk.edu.hkscribd.com A separate solution of iron(III) chloride hexahydrate is then added to the EDTA solution. cuhk.edu.hkscribd.com The mixture is subsequently heated to evaporate the water, leading to the precipitation of a yellow powder. cuhk.edu.hkscribd.com The product is then collected by suction filtration, washed with ice-cold water and ethanol, and dried. cuhk.edu.hkrsc.org
Table 1: Comparison of Synthesis Methods from EDTA Precursors
| Feature | Synthesis from H₄EDTA | Synthesis from Na₂H₂EDTA |
|---|---|---|
| Starting Materials | Ethylenediaminetetraacetic acid (H₄EDTA), Ferric chloride hexahydrate, Sodium bicarbonate | Disodium ethylenediaminetetraacetate (Na₂H₂EDTA), Ferric chloride hexahydrate, Sodium bicarbonate/hydroxide |
| Key Reaction Step | Gradual addition of sodium source to a heated solution of H₄EDTA and ferric salt. alfa-chemistry.com | pH adjustment to ~5 or evaporation of water after mixing reactants. alfa-chemistry.comcuhk.edu.hk |
| Product Form | Crystalline powder. alfa-chemistry.com | Yellow powder. cuhk.edu.hkrsc.org |
| Purification | Washing with ethanol and distilled water. alfa-chemistry.com | Washing with ice-cold water and ethanol. cuhk.edu.hkrsc.org |
Two-Step Methods Involving Ferric Hydroxide Formation
A two-step synthesis offers another route to NaFeEDTA, which begins with the preparation of ferric hydroxide. alfa-chemistry.com In the first step, an iron salt like iron(III) chloride is reacted with a strong base, such as sodium hydroxide, to precipitate ferric hydroxide. alfa-chemistry.com This precipitate is then thoroughly washed to ensure its purity. alfa-chemistry.com
In the second step, the freshly prepared ferric hydroxide is reacted with a solution of disodium ethylenediaminetetraacetate (Na₂EDTA). alfa-chemistry.com This mixture is heated, typically at 100°C for a couple of hours, and the pH is adjusted to around 8. alfa-chemistry.com After the reaction is complete, the solution is filtered while hot and then concentrated under reduced pressure. The addition of ethanol induces the precipitation of the this compound, which is then washed with ethanol and dried to a fine powder. alfa-chemistry.com This method can also be performed by autoclaving EDTA with an equimolar amount of Fe(OH)₃. scribd.com
Aeration-Based Synthesis from Ferrous Salts
An alternative synthesis strategy involves the use of ferrous salts instead of ferric salts. In this process, a ferrous salt, such as ferrous sulfate (B86663) (FeSO₄), is combined with an aqueous solution of EDTA. wikipedia.org Air is then bubbled through the mixture. The oxygen in the air acts as an oxidizing agent, converting the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which then readily complexes with the EDTA. wikipedia.org This method results in the formation of the [Fe(EDTA)(H₂O)]⁻ complex in solution. wikipedia.org
Coordination Chemistry and Molecular Architectures
The remarkable stability and utility of this compound stem from its specific coordination chemistry and the resulting molecular structure.
Hexadentate Chelation by the EDTA Ligand
The ethylenediaminetetraacetate (EDTA) ligand is a versatile hexadentate chelator, meaning it can form six bonds with a single central metal ion. cuhk.edu.hkrsc.org The EDTA⁴⁻ anion possesses four carboxylate groups and two nitrogen atoms, all of which can act as donor atoms to coordinate with a metal ion. cuhk.edu.hkrsc.org
In the case of this compound, the Fe³⁺ ion is enveloped by the EDTA⁴⁻ ligand. The iron atom is bound by the two nitrogen atoms and one oxygen atom from each of the four carboxylate groups of the EDTA molecule. rsc.org This arrangement results in a highly stable, octahedrally coordinated complex, often represented as [Fe(EDTA)]⁻. rsc.orgscribd.com The formation of multiple chelate rings significantly enhances the stability of the complex compared to coordination with monodentate ligands. In aqueous solutions, a water molecule can also coordinate to the iron center, forming a seven-coordinate complex, [Fe(EDTA)(H₂O)]⁻. wikipedia.org This coordination geometry is often described as a capped trigonal prism. youtube.com The stability of the Fe-EDTA complex is crucial for its various applications, as it prevents the precipitation of insoluble iron hydroxides in neutral or alkaline solutions.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Ethylenediaminetetraacetic acid |
| Ferric chloride hexahydrate |
| Sodium bicarbonate |
| Ethanol |
| Disodium ethylenediaminetetraacetate |
| Iron(III) chloride |
| Sodium hydroxide |
| Ferric hydroxide |
| Ferrous sulfate |
Octahedral and Seven-Coordinate Structures in [Fe(EDTA)(H₂O)]⁻ Complexes
The coordination geometry of the iron(III) ion in ethylenediaminetetraacetate (EDTA) complexes is a subject of considerable interest, with evidence pointing towards the existence of both six-coordinate (octahedral) and seven-coordinate structures. In aqueous solutions and in many crystalline states, the predominant species is the seven-coordinate complex, [Fe(EDTA)(H₂O)]⁻. wikipedia.orgpsu.edu In this arrangement, the EDTA acts as a hexadentate ligand, meaning it binds to the central iron atom through six donor atoms: the two nitrogen atoms and one oxygen atom from each of the four carboxylate groups. psu.edursc.org The seventh coordination site is occupied by a water molecule. wikipedia.orgpsu.edu
The resulting geometry is often described as a distorted capped trigonal prism or a pentagonal bipyramid. fishersci.ca The presence of the labile water molecule in the primary coordination sphere is significant as it influences the complex's reactivity. fishersci.ca While EDTA can form stable octahedral complexes with many transition metals, the strain imposed by its ethylenic backbone can favor the adoption of a seven-coordinate geometry with a coordinated water molecule, particularly in aqueous environments. rsc.org
Influence of Protonation States on Coordination
The coordination of EDTA to the ferric ion is significantly influenced by the protonation state of the ligand, which is in turn dependent on the pH of the solution. In its fully deprotonated form, EDTA⁴⁻, all four carboxylate groups are available to coordinate to the metal center. psu.edu However, under more acidic conditions, one or more of the carboxylate groups can become protonated.
When a carboxyl group is protonated, it is less likely to coordinate with the iron center. For instance, in the protonated form [FeH(EDTA)(H₂O)], it has been suggested that the complex adopts a six-coordinate geometry where the EDTA is pentadentate, with one of the carboxylic groups remaining protonated and uncoordinated. fishersci.ca This change in coordination number and geometry highlights the critical role of pH in determining the structural and, consequently, the chemical properties of the Fe(III)-EDTA complex.
Crystallographic Investigations of this compound Hydrates
X-ray crystallography has been instrumental in elucidating the solid-state structure of this compound hydrates. The crystalline form, Na[Fe(EDTA)(H₂O)]·2H₂O, confirms the seven-coordinate nature of the iron(III) center in the solid state. wikipedia.org In this structure, the [Fe(EDTA)(H₂O)]⁻ anion is charge-balanced by a sodium cation, and the crystal lattice includes two additional water molecules of hydration. wikipedia.org
Another related crystalline compound that has been studied is Na₄[Fe(EDTA)]₂O·3H₂O. In this dimeric structure, two [Fe(EDTA)] units are bridged by an oxygen atom. researchgate.net The Fe-O-Fe angle in this complex has been determined to be 163.2 degrees. researchgate.net
Interactive Table: Crystallographic Data for this compound Hydrates
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z |
| Na₂[Fe(edta)(H₂O)]·2NaClO₄·6H₂O | C₁₀H₂₄Cl₂FeN₂Na₂O₂₀ | Orthorhombic | Pmnb | 11.404(1) | 23.573(2) | 9.915(1) | 4 |
Note: Data for Na₂[Fe(edta)(H₂O)]·2NaClO₄·6H₂O is presented as a closely related and well-characterized seven-coordinate Fe-EDTA complex.
Spectroscopic Elucidation of Electronic and Molecular Structures
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as the high-spin ferric (Fe³⁺, S=5/2) ion in this compound. The EPR spectra of high-spin Fe(III) complexes are typically broad and highly dependent on the symmetry of the ligand field around the iron center. researchgate.net The spectra can provide detailed information about the electronic ground state and the zero-field splitting (ZFS) parameters, which are sensitive to the coordination environment. researchgate.netnih.gov
For high-spin Fe(III) complexes, characteristic signals can be observed at specific g-values. For instance, complexes with axial symmetry often show a prominent signal around g ≈ 6, while those with a more rhombic character exhibit a strong resonance near g ≈ 4.3. researchgate.net Studies on Fe(III)-EDTA complexes have utilized EPR to probe the electronic structure and the effects of the coordination environment. The analysis of the EPR spectra, often performed at low temperatures (e.g., 77 K or 4 K) to minimize spin-lattice relaxation, provides insights into the symmetry and the nature of the iron's electronic ground state. researchgate.net
Low-Temperature Absorption (LT-ABS) Spectroscopy
Low-temperature absorption (LT-ABS) spectroscopy is employed to resolve the electronic transitions within the Fe(III)-EDTA complex with greater clarity than is possible at room temperature. By minimizing thermal broadening, LT-ABS allows for the observation of fine structural details in the absorption bands, which correspond to d-d transitions and ligand-to-metal charge transfer (LMCT) bands.
In the case of Fe(III)-EDTA, the absorption spectrum is characterized by charge transfer bands in the ultraviolet and visible regions. researchgate.net Upon complexation of Fe(III) with EDTA in an acidic medium, the sharp charge transfer band of the aqueous Fe(III) ion shifts to shorter wavelengths. researchgate.net Further changes in the absorption spectrum can be observed with variations in pH, reflecting the alterations in the coordination sphere and protonation state of the complex. The analysis of these spectra provides valuable information about the electronic energy levels of the complex.
Variable-Temperature−Variable-Field (VTVH) Magnetic Circular Dichroism (MCD)
Variable-Temperature−Variable-Field (VTVH) Magnetic Circular Dichroism (MCD) is a sophisticated spectroscopic technique that provides detailed insights into the electronic and magnetic properties of paramagnetic species. By measuring the differential absorption of left and right circularly polarized light as a function of temperature and applied magnetic field, VTVH MCD can determine the ground-state spin Hamiltonian parameters, such as the zero-field splitting (ZFS), and the polarization of electronic transitions. nih.gov
For high-spin Fe(III) complexes like [Fe(EDTA)(H₂O)]⁻, the MCD spectra are often dominated by temperature-dependent C-terms. nih.gov The saturation behavior of the MCD signal at low temperatures and high magnetic fields can be analyzed to extract the ground-state ZFS parameters (D and E/D) and the polarization of the observed electronic transitions. nih.gov This information is crucial for building a comprehensive picture of the electronic structure and bonding within the complex. VTVH MCD studies, in conjunction with other spectroscopic methods and computational analysis, have been instrumental in characterizing the electronic states of various iron-containing systems. nih.govnih.gov
Resonance Raman (rR) Spectroscopy for Vibrational Modes
Resonance Raman (rR) spectroscopy is a powerful technique for investigating the vibrational modes of metal-ligand bonds in coordination complexes. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, specific vibrations associated with the chromophore can be selectively enhanced. In the context of this compound, rR spectroscopy would be employed to identify the stretching and bending frequencies of the bonds between the ferric iron (Fe(III)) center and the donor atoms of the EDTA ligand.
Key vibrational modes of interest include the Fe-O (from the carboxylate groups) and Fe-N (from the amine groups) stretching frequencies. Based on studies of analogous ferric complexes, these vibrations provide direct insight into the strength of the coordination bonds. nih.gov For instance, a higher frequency for the Fe-O or Fe-N stretch would indicate a stronger, shorter bond. Isotopic substitution, such as using ¹⁸O in the carboxylate groups or ¹⁵N in the amine groups, can definitively confirm the assignment of these vibrational bands. nih.gov Such analyses are critical for understanding the nature of the bonding interactions within the chelate ring structure.
UV-Visible Absorption Spectroscopy of Metal-Ligand Charge Transfer Bands
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying transition metal complexes, whose colors are a direct result of electronic transitions. libretexts.org For this compound, the observed color is primarily due to ligand-to-metal charge transfer (LMCT) transitions. libretexts.org In an LMCT transition, an electron is excited from a molecular orbital that is predominantly ligand in character (from the EDTA) to one that is predominantly metal in character (an empty or partially filled d-orbital of the Fe(III) ion). libretexts.orgnih.gov
These LMCT bands are typically intense and occur in the near-UV and visible regions of the spectrum. nih.gov The exact position and intensity of these bands are sensitive to the coordination environment of the iron center, including the geometry of the complex and the pH of the solution, which can influence the protonation state of any uncoordinated carboxylate arms. researchgate.netresearchgate.net The UV-Vis spectrum of an aqueous solution of Fe(III)-EDTA shows characteristic absorption bands that confirm the formation of the complex. researchgate.net Analysis of these spectra allows for the characterization of the electronic structure and the stability of the complex in solution.
Below is a table summarizing typical charge transfer bands observed in Fe(III) complexes.
| Transition Type | Typical Wavelength Range (nm) | Description |
| Ligand-to-Metal Charge Transfer (LMCT) | 250 - 450 | An electron moves from an EDTA-based orbital to an Fe(III) d-orbital. These are intense bands responsible for the compound's color. nih.govresearchgate.net |
| d-d Transitions | Visible (often weak) | Excitation of an electron between d-orbitals on the Fe(III) center. These are often obscured by the more intense LMCT bands. libretexts.org |
X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS)
Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in, photon-out spectroscopic technique that provides even more detailed electronic structure information than conventional XAS. wikipedia.orgaps.org By tuning the incident X-ray energy to an absorption edge (like the iron L-edge), RIXS can map out low-energy electronic excitations, such as d-d excitations and charge-transfer excitations, with high resolution. aps.orgaps.org This allows for a detailed characterization of the orbital energies and the extent of mixing between metal and ligand orbitals, offering deep insights into the covalency of the Fe-EDTA bonds. arxiv.orgacs.org
Computational Approaches to Structural Analysis
Complementing experimental techniques, computational chemistry provides powerful tools for analyzing the structure and dynamics of this compound at an atomic level. These methods allow for the calculation of properties that may be difficult to measure experimentally.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) has become a standard method in quantum chemistry for predicting the equilibrium geometry of molecules. ntnu.no For the [Fe(EDTA)]⁻ complex, DFT calculations are used to find the lowest energy three-dimensional structure. continental.edu.pe This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. ntnu.no
The results of a DFT geometry optimization provide precise predictions of bond lengths, bond angles, and dihedral angles. ntnu.no These theoretical values can be directly compared with experimental data from X-ray crystallography or EXAFS to validate the computational model. DFT is also used to calculate other properties, such as vibrational frequencies, which can aid in the interpretation of Resonance Raman spectra, and to analyze the molecular orbitals involved in UV-Visible electronic transitions. nih.govarxiv.org
The following table presents typical bond lengths in an iron-EDTA complex as might be determined by DFT calculations.
| Bond Type | Typical Calculated Bond Length (Å) |
| Fe - O (carboxylate) | ~2.0 - 2.1 |
| Fe - N (amine) | ~2.2 - 2.3 |
Ab Initio Molecular Dynamics (AIMD) Simulations for Conformational Studies
While DFT geometry optimization provides a static picture of the molecule's most stable structure, Ab Initio Molecular Dynamics (AIMD) simulations are used to study its dynamic behavior. aps.org In an AIMD simulation, the forces on the atoms are calculated "on the fly" using DFT at each step of a molecular dynamics trajectory. osti.gov This approach allows for the exploration of the conformational landscape of the [Fe(EDTA)]⁻ complex in solution.
AIMD simulations can reveal how the flexible ethylenediamine (B42938) backbone and the four carboxylate arms of the EDTA ligand move and rearrange over time. aps.org This provides insight into the stability of the coordination sphere, the potential for solvent molecules to interact with the iron center, and the pathways for conformational changes. Such simulations are crucial for understanding how the complex behaves in a dynamic environment, such as in an aqueous solution.
Molecular Modeling for Metal-Ligand Interactions
Molecular modeling encompasses a range of computational techniques used to understand and quantify the interactions between a metal ion and its ligands. exlibrisgroup.comresearchgate.net For this compound, these models are used to dissect the nature of the coordinate bonds between the Fe(III) ion and the six donor atoms (two nitrogen and four oxygen atoms) of the EDTA ligand.
These approaches can calculate the binding energy of the ligand to the metal, providing a measure of the complex's thermodynamic stability. Furthermore, analysis of the electron density distribution, often performed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of the Fe-O and Fe-N bonds, revealing their degree of ionic versus covalent character. exlibrisgroup.com Understanding these fundamental interactions is key to explaining the high stability of the Fe-EDTA chelate. researchgate.net
Normal Coordinate Analysis for Vibrational Modes
Normal coordinate analysis is a powerful computational method used to assign vibrational modes observed in infrared (IR) and Raman spectra to specific molecular motions, such as stretching, bending, and rocking of bonds and functional groups within a molecule. In the context of this compound, this analysis, in conjunction with experimental spectroscopic data, provides profound insights into the coordination geometry of the complex and the nature of the interactions between the ferric ion (Fe³⁺) and the ethylenediaminetetraacetate (EDTA) ligand.
The vibrational spectra of Fe(III)-EDTA complexes are characterized by distinct bands corresponding to the motions of the carboxylate groups of the EDTA ligand and the vibrations of the metal-ligand bonds. nih.govconicet.gov.ar The analysis of these spectra is crucial for understanding the structural peculiarities of the complex in both solid state and solution. nih.govoup.com
Research Findings from Vibrational Spectroscopy
Studies employing infrared and Raman spectroscopy have elucidated the coordination environment of the iron atom in this compound. The region between 300 and 600 cm⁻¹ in the Raman spectra is considered diagnostic for determining the coordination geometry of Fe(III)-EDTA complexes. oup.comresearchgate.net
For instance, the Raman spectra of aqueous solutions of Fe(III)-EDTA complexes, including the sodium salt, reveal features indicative of a heptacoordinate (seven-coordinate) iron center. oup.com This structure involves the hexadentate chelation of the EDTA ligand, with a water molecule occupying the seventh coordination site. nih.govoup.com The presence of a single intense band around 470 cm⁻¹ is characteristic of complexes with a sexidentate EDTA ligand. oup.com In contrast, complexes where the EDTA is quinquedentate (five-coordinate) exhibit two intense bands in this region. oup.com
The analysis of carboxylate stretching frequencies in the IR spectrum also provides critical information about the coordination. The positions of the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations are sensitive to whether the carboxylate groups are coordinated to the metal ion or exist as free carboxylate ions.
Vibrational Band Assignments
The interpretation of the vibrational spectra of this compound relies on the assignment of observed bands to specific molecular vibrations. These assignments are often made by comparison with the spectra of the free EDTA ligand and other metal-EDTA complexes.
The following tables summarize some of the key vibrational bands observed for Fe(III)-EDTA complexes and their tentative assignments based on published research. nih.govresearchgate.net
Interactive Data Table: Infrared (IR) Vibrational Modes for Fe(III)-EDTA Complexes
| Frequency (cm⁻¹) | Assignment | Reference |
| ~1654 | Asymmetric stretching of carboxylate (νₐ(COO⁻)) | researchgate.net |
| ~1175 | C-N-C stretching | researchgate.net |
| ~422-430 | O-Fe-O, O-Fe-N, Fe-O bending modes | researchgate.net |
Interactive Data Table: Raman Vibrational Modes for Fe(III)-EDTA Complexes
| Frequency (cm⁻¹) | Assignment | Reference |
| ~485-491 | Metal-to-ligand vibrations | nih.govresearchgate.net |
| ~470 | Characteristic of sexidentate EDTA | oup.com |
| 300-600 | Diagnostic region for coordination geometry | oup.comresearchgate.net |
The detailed analysis of these vibrational modes through normal coordinate calculations allows for a more precise understanding of the force constants of the Fe-O and Fe-N bonds, providing a quantitative measure of the bond strengths within the chelate complex. The differences in vibrational frequencies between different Fe(III)-EDTA complexes, such as the monomeric Na[FeEDTA(H₂O)] and the dimeric Na₄[(FeEDTA)₂O], can be directly related to their distinct structural arrangements. nih.gov
Stability, Thermodynamics, and Decomposition Pathways of Sodium Ferric Ethylenediaminetetraacetate
Thermodynamic Stability Constants and Speciation in Solution
The interaction between the ferric ion (Fe³⁺) and the ethylenediaminetetraacetate (B1237979) (EDTA) ligand is characterized by a high affinity, resulting in a thermodynamically stable complex. This stability is quantified by equilibrium constants that are influenced by solution conditions, most notably pH.
The formation of the Fe(III)-EDTA chelate is a highly favorable reaction. The stability constant (K) is a measure of the strength of the interaction between the metal ion and the chelating agent. beloit.edu Due to the high value of this constant for Fe(III)-EDTA, it will preferentially form even in the presence of other metal ions with lower stability constants. beloit.edu
Direct thermometric titration has been employed to determine the enthalpy (ΔH) and entropy (ΔS) changes for the formation of the Fe(III)-EDTA complex. These thermodynamic parameters provide insight into the driving forces of the chelation reaction. nih.gov At 25°C and an ionic strength of 0.1, the formation is characterized by a significant release of heat and a large positive entropy change, indicating a spontaneous and stable complex formation. nih.gov
Interactive Table 1: Thermodynamic Data for Fe(III)-EDTA Complex Formation
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Enthalpy Change (ΔH) | -11.5 ± 0.5 kJ/mol | 25.0 °C, μ = 0.1 | nih.gov |
| Entropy Change (ΔS) | 440 J/(mol·K) | 25.0 °C, μ = 0.1 | nih.gov |
Note: The stability constant can be affected by the concentration of other ions in the solution, which can slightly lower the effective stability. beloit.edu
The pH of the aqueous solution is a critical factor governing the stability and speciation of the ferric EDTA complex. beloit.edu The EDTA ligand itself is a polyprotic acid, and its degree of protonation is pH-dependent. Similarly, the ferric ion can form various hydroxo species as pH increases. Consequently, the dominant form of the Fe-EDTA complex changes across the pH scale.
At near-neutral pH, the principal complex is [Fe(EDTA)(H₂O)]⁻. wikipedia.org However, the complex remains soluble and stable across a pH range of approximately 4.0 to 6.3. usda.gov Below pH 6, there is minimal loss of iron from the complex. wikipedia.org As the pH increases, the stability can decrease significantly. One study noted a 600-fold increase in the dissociation constant between pH 7.7 and 9.0, which is attributed to the formation of mixed EDTA-hydroxy chelates that have more rapid dissociation kinetics. researchgate.net In highly alkaline or acidic conditions, the complex may break down. phygenera.de
The speciation diagram for Fe(III)-EDTA illustrates the distribution of different complex forms as a function of pH. slideserve.comrsc.org
Interactive Table 2: Predominant Fe(III)-EDTA Species at Various pH Ranges
| pH Range | Predominant Species | Reference |
|---|---|---|
| Acidic (e.g., < 3) | [Fe(H)EDTA] | slideserve.com |
| Moderately Acidic to Neutral | [Fe(EDTA)]⁻ | slideserve.comrsc.org |
| Mildly Alkaline | [Fe(OH)EDTA]²⁻ | slideserve.comrsc.org |
To predict the distribution of metal species in complex aqueous systems, chemical equilibrium software programs are utilized. scirp.org Visual MINTEQ is a freeware chemical equilibrium model widely used for calculating metal speciation, solubility equilibria, and sorption in natural waters. unsw.edu.auvminteq.com
These models use thermodynamic databases containing stability constants for various complexes and solubility products for solid phases. scirp.orgacs.org By inputting parameters such as total concentrations of components (e.g., Fe³⁺, EDTA) and solution properties like pH and temperature, the software can calculate the equilibrium concentration of each possible species, such as [Fe(EDTA)]⁻, [Fe(OH)EDTA]²⁻, and free Fe³⁺. scirp.org This modeling approach is crucial for understanding the bioavailability and fate of the chelated iron under specific environmental or experimental conditions. researchgate.netnih.gov For instance, modeling can predict how changes in pH will shift the equilibrium between different Fe(III)-EDTA species, as shown in the speciation diagrams mentioned previously. slideserve.comscirp.org
Thermal Decomposition Mechanisms and Kinetics
Elevated temperatures can induce the decomposition of the Fe(III)-EDTA complex. The mechanism and rate of this degradation are influenced by the molecular structure of the chelate and can be understood through comparative studies with similar compounds.
Theoretical studies comparing the thermal decomposition of Fe(EDTA)⁻ and its phosphonic acid analogue, Fe(EDTMP)⁻ (ethylenediaminetetramethylenetriphosphonate), reveal significant differences in their stability and degradation pathways. mdpi.comresearchgate.netsemanticscholar.orgnih.gov Despite their structural similarities, the nature of the functional groups—carboxylic acid in EDTA versus phosphonic acid in EDTMP—leads to vastly different behaviors. nih.gov
Fe(EDTA)⁻ exhibits higher thermal stability than Fe(EDTMP)⁻. mdpi.comresearchgate.netsemanticscholar.org This enhanced stability is attributed to the delocalized π bonds within the carboxylic acid groups of EDTA, which strengthen the coordination bonds with the iron ion. mdpi.comnih.gov In contrast, the phosphonic acid groups in EDTMP only possess σ bonds, resulting in weaker coordination. nih.gov Ab initio molecular dynamics simulations show that Fe(EDTMP)⁻ decomposes rapidly due to the relative ease of breaking its P-C bonds and greater steric repulsion between the phosphonic acid groups. mdpi.comresearchgate.netsemanticscholar.org
Interactive Table 3: Comparison of Fe(EDTA)⁻ and Fe(EDTMP)⁻
| Feature | Fe(EDTA)⁻ | Fe(EDTMP)⁻ | Reference |
|---|---|---|---|
| Functional Group | Carboxylic Acid (-COOH) | Phosphonic Acid (-PO₃H₂) | nih.gov |
| Bonding in Group | Delocalized π bonds | σ bonds only | mdpi.comnih.gov |
| Thermal Stability | Higher | Lower | mdpi.comresearchgate.netsemanticscholar.org |
| Decomposition Rate | Slower | Faster | researchgate.netsemanticscholar.org |
| Initial Bond Break | C-C bond in carboxyl group | P-C bond | mdpi.comnih.gov |
When compared to EDTA chelates of other metals, the thermal degradation of Fe(III)-EDTA is unique because it can involve a redox reaction that destabilizes the complex. cdnsciencepub.com The half-life for Fe(III)-EDTA at pH 9.3 and 125°C is approximately 3 hours due to an internal electron transfer that reduces Fe³⁺ to Fe²⁺. cdnsciencepub.comresearchgate.net In contrast, studies on divalent metal-EDTA chelates at higher temperatures (230-310°C) show a degradation order of Mg(II) > Ca(II) > Zn(II) > Fe(II) > Ni(II), where the degradation involves hydrolysis and decarboxylation rather than redox reactions. cdnsciencepub.comcdnsciencepub.com
The molecular structure of Fe(EDTA)⁻ directly dictates its thermal decomposition pathway. The process is more complex than a simple dissociation. Theoretical modeling has elucidated a stepwise mechanism at high temperatures. mdpi.com
The decomposition is initiated by the breaking of a C-C bond within one of the perpendicular carboxyl groups, which leads to the formation and subsequent detachment of a carbon dioxide (CO₂) molecule. mdpi.com This initial step occurs after the molecule has undergone intense vibrations. Following the loss of CO₂, the Fe-N bond breaks, further destabilizing the complex and leading to its eventual fragmentation. mdpi.com The Fe-N bonds are inherently less stable than the Fe-O bonds due to the lower negative charge and weaker coordination ability of the nitrogen atoms compared to the oxygen atoms. mdpi.comsemanticscholar.org
Experimental studies at lower temperatures have identified the primary decomposition products of EDTA chelates. In the range of ~250°C, the main products are iminodiacetic acid (IDA) and hydroxyethyliminodiacetic acid (HEIDA). cdnsciencepub.comcdnsciencepub.comresearchgate.net At even higher temperatures, further degradation occurs via decarboxylation, yielding products such as dimethylamine (B145610) and additional carbon dioxide. cdnsciencepub.comcdnsciencepub.com
Interactive Table 4: Thermal Decomposition Products of EDTA Chelates
| Temperature Range | Primary Decomposition Products | Reference |
|---|---|---|
| Lower (~250°C) | Iminodiacetic acid (IDA), Hydroxyethyliminodiacetic acid (HEIDA), Ethylene glycol | cdnsciencepub.comcdnsciencepub.com |
Ab Initio Molecular Dynamics Simulations of Thermal Degradation
Theoretical investigations using ab initio molecular dynamics (AIMD) and density functional theory (DFT) have provided detailed insights into the thermal decomposition mechanisms of the ferric EDTA complex, specifically Fe(EDTA)⁻. mdpi.comsemanticscholar.org These simulations model the behavior of the complex at high temperatures (e.g., 3000 K) to observe bond-breaking and formation events in a short timeframe. mdpi.com
Simulations show that at high temperatures, the Fe(EDTA)⁻ complex undergoes intense vibrations. mdpi.com The decomposition is initiated by the breaking of a carbon-carbon (C-C) bond within a carboxyl group, which quickly leads to the formation and detachment of a stable carbon dioxide (CO₂) molecule. mdpi.comsemanticscholar.org This decarboxylation is a key initial step in the degradation of the ligand. mdpi.com Trajectory analysis further reveals that the iron-nitrogen (Fe-N) bonds are generally less stable and tend to break before the iron-oxygen (Fe-O) bonds. mdpi.comsemanticscholar.org This is attributed to the lower negative charge carried by the nitrogen atoms compared to the oxygen atoms of the carboxylate groups. mdpi.com
Compared to similar chelating agents like ethylenediaminetetraaminemethylenephosphonic acid (EDTMP), Fe(EDTA)⁻ exhibits greater thermal stability. semanticscholar.org This increased stability is due to the presence of delocalized pi (π) bonds in the carboxylic acid groups of EDTA, which strengthen the coordination bonds with the iron center. mdpi.comsemanticscholar.org In contrast, the phosphonic acid groups in EDTMP only form sigma (σ) bonds, resulting in weaker covalent interactions. mdpi.com These computational findings align with experimental observations from thermogravimetric analysis, which also identify the release of CO₂ and the reduction of Fe(III) to Fe(II) as critical steps in the thermal degradation process above 200°C. researchgate.net
Photochemical Degradation Processes
The Fe(III)-EDTA complex is photochemically active, absorbing light in the solar spectrum, which initiates its degradation. This process is a significant pathway for the removal of EDTA from sunlit natural waters. researchgate.netepa.gov The photochemical transformation is initiated by a ligand-to-metal charge transfer (LMCT) reaction upon absorption of a photon. researchgate.net
Direct Photolysis of Fe(III)-EDTA Complexes in Aqueous Media
The direct photolysis of the Fe(III)-EDTA complex is a primary mechanism for its degradation in the environment. epa.govresearchgate.netacs.org In fact, it is considered the only EDTA species that undergoes significant direct photolysis under environmental conditions. researchgate.net This process involves an intramolecular photoredox reaction where the absorption of light leads to the reduction of the central Fe(III) ion to Fe(II) and the concurrent oxidation of the EDTA ligand. researchgate.netnih.gov The degradation of the chelate renders the iron insoluble, often leading to its precipitation. usda.gov This photochemical reactivity means that the persistence of Fe(III)-EDTA in surface waters can vary dramatically, with reported half-lives ranging from as short as 11.3 minutes to over 100 hours, depending on the specific light conditions and water chemistry. researchgate.net
Influence of pH and Wavelength on Photodegradation Rates
The rate of Fe(III)-EDTA photodegradation is strongly dependent on both the pH of the solution and the wavelength of the irradiating light. researchgate.netepa.govacs.org Numerous studies have demonstrated that the degradation is significantly faster in acidic conditions compared to neutral or alkaline environments. researchgate.netresearchgate.netnih.gov For instance, laboratory experiments showed that the degradation occurred much more rapidly at a pH of 3.1 than at a pH of 6.5. researchgate.netnih.gov The photolysis rate is most rapid at a pH of 4.5. epa.gov This pH dependence is linked to the different species of the Fe(III)-EDTA complex that exist at various pH levels, which in turn possess different photochemical properties. researchgate.net
The efficiency of the degradation is also a function of the irradiation wavelength. researchgate.net The complex has light absorption bands that overlap with the solar spectrum at the Earth's surface, making it susceptible to natural sunlight. researchgate.net The process is effective under both UV-A light (315-400 nm) and simulated sunlight. researchgate.netnih.gov
Quantum Yield Determinations for Photochemical Reactions
The quantum yield (Φ) of a photochemical reaction quantifies its efficiency, representing the number of moles of a substance reacted per mole of photons absorbed. For the photolysis of Fe(III)-EDTA, the quantum yield is influenced by factors such as irradiation wavelength and pH. researchgate.netacs.org
Determinations have shown that the quantum yield for Fe(III)-EDTA decay varies with the conditions. One study found the highest quantum yield to be 0.05 when irradiated at a wavelength of 313 nm at a pH of 4. researchgate.net However, there is some discrepancy in the literature regarding the effect of pH, with some studies indicating that the quantum yield is higher under acidic conditions, while others have suggested it is largely independent of pH. researchgate.net In deoxygenated media, the measured quantum yields can also appear to be time-dependent due to the post-irradiation regeneration of the substrate. researchgate.net
Identification of Photodegradation Products and Mechanisms (e.g., decarboxylation, Fe(II) formation)
The photodegradation of Fe(III)-EDTA proceeds through a series of steps initiated by the LMCT, which results in the reduction of Fe(III) to Fe(II) and the oxidation of the EDTA ligand. researchgate.netnih.gov A primary and crucial step in the ligand's degradation is decarboxylation, where a carboxylate group is lost as CO₂. mdpi.comresearchgate.net This is followed by the stepwise breakdown of the ligand backbone.
Studies have identified a range of major photodegradation products in aerobic conditions, including:
Carbon dioxide epa.gov
Formaldehyde epa.gov
N-carboxy-methyl-N, N'-ethylenediglycine epa.gov
N,N'-ethylenediglycine epa.gov
Iminodiacetic acid epa.gov
N-carboxy-methyl-N-aminoethyleneglycine epa.gov
N-aminoethyleneglycine epa.gov
Glycine epa.gov
Role of Fe(III)-EDTA Speciation in Environmental Photodegradation
The speciation of EDTA in the environment is critical to its photochemical fate. For significant photodegradation to occur in natural waters, EDTA must be complexed with Fe(III). researchgate.netnih.gov The existence of EDTA as the Fe(III)-EDTA species is a prerequisite for this degradation pathway. researchgate.netnih.gov
The speciation of the iron complex itself is pH-dependent, which helps explain the influence of pH on degradation rates. Different protonated or hydroxylated forms of the Fe(III)-EDTA complex, such as [Fe(OH)EDTA]²⁻, exist at different pH values and exhibit varying photoreactivity. researchgate.net The photodegradation of the complex releases free ionic iron(III), which can then precipitate or engage in competitive complexation with other ligands and metals present in the water, creating a domino effect on the speciation and bioavailability of other trace metals. publish.csiro.au
Biodegradation and Microbial Transformation of Sodium Ferric Ethylenediaminetetraacetate
The environmental fate of this compound (Fe(III)EDTA) is significantly influenced by microbial activity. While considered a recalcitrant compound, various bacterial populations have demonstrated the ability to degrade this chelate, albeit at different rates and through diverse metabolic pathways. This section explores the assessment of its biodegradability by bacterial populations, the potential for co-metabolism in mixed microbial cultures, and a comparison of its degradation rates with other common chelating agents.
Assessment of Biodegradability by Bacterial Populations
The biodegradation of Fe(III)EDTA has been observed in both pure and mixed bacterial cultures. Several studies have isolated and characterized microorganisms capable of utilizing this complex as a source of carbon and/or nitrogen.
A notable example is a pure culture of an Agrobacterium sp. (ATCC 55002), which was isolated from an industrial waste treatment facility. asm.orgnih.gov This bacterium demonstrated the ability to mineralize Fe(III)EDTA, growing on it as the sole carbon source at concentrations exceeding 100 mM. nih.gov The degradation process resulted in the production of carbon dioxide and ammonia, with a concomitant increase in pH and the precipitation of iron. nih.gov A maximum degradation rate of 24 mM/day was observed, and at a substrate concentration of 35 mM, 90% of the Fe(III)EDTA was degraded within three days. nih.govresearchgate.net
Another bacterial strain, identified as Burkholderia cepacia, was isolated and shown to effectively degrade Fe(III)EDTA. nih.gov When incubated with 1000 mg/L of ferric-EDTA as the carbon source, this aerobic bacterium achieved a 90% degradation efficiency over 15 days, with an average specific growth rate of 0.135 d⁻¹. nih.gov
Mixed microbial cultures have also been shown to biodegrade Fe(III)EDTA. A mixed culture from a sewage treatment plant was able to utilize EDTA as the sole source of carbon and nitrogen for growth. asm.org In another study, a mixed microbial population isolated from river water and industrial sludge demonstrated the ability to degrade various metal-EDTA complexes, with the biodegradability ranked in the order of Fe > Cu > Co > Ni > Cd. nih.gov This mixed culture achieved 60% degradation of FeEDTA (from an initial concentration of approximately 5 mM) over 28 days. nih.gov The degradation rate by this mixed culture was approximately 15 µmol h⁻¹ µg of protein⁻¹, which was noted to be considerably lower than the rate of approximately 275 µmol h⁻¹ µg of protein⁻¹ observed for the pure Agrobacterium sp. culture. nih.gov
Research has also identified marine bacteria capable of decomposing Fe-EDTA. A strain of Pseudoalteromonas atlantica, isolated from marine sediment, was able to degrade about 30% of Fe-EDTA from a concentration of 1000 ppm in a seawater medium. researchgate.net
The following table summarizes the findings of various studies on the biodegradation of Fe(III)EDTA by different bacterial populations.
| Bacterial Strain/Culture | Initial Fe(III)EDTA Concentration | Degradation Efficiency | Time Frame | Key Findings |
| Agrobacterium sp. (ATCC 55002) | 35 mM | 90% | 3 days | Mineralized Fe(III)EDTA as sole carbon source. nih.gov |
| Burkholderia cepacia | 1000 mg/L | 90% | 15 days | Utilized Fe-EDTA as a carbon source. nih.gov |
| Mixed Microbial Culture | ~5 mM | 60% | 28 days | Degradation order of metal-EDTA complexes was Fe > Cu > Co > Ni > Cd. nih.gov |
| Pseudoalteromonas atlantica | 1000 ppm | ~30% | Not specified | Marine bacterium capable of degrading Fe-EDTA. researchgate.net |
| Mixed Culture (from sewage) | 200 mg/L (0.67 mM) | Total degradation | Not specified | Utilized EDTA as the sole source of carbon and nitrogen. asm.org |
Comparative Biodegradation Rates with Other Chelating Agents (e.g., NTA, EDDS)
The environmental persistence of chelating agents is a significant concern, and therefore, the biodegradation rate of EDTA is often compared with that of its alternatives, primarily nitrilotriacetic acid (NTA) and ethylenediaminedisuccinic acid (EDDS). Generally, Fe(III)EDTA is considered to be significantly more resistant to biodegradation than both NTA and EDDS. researchgate.net
Studies have shown that EDDS is readily biodegradable in various environments. researchgate.net For example, in soil, the half-life of EDDS has been estimated to be between 3.8 and 7.5 days, whereas the minimum observed half-life for EDTA was 36 days. researchgate.net In another study, EDDS was found to be rapidly degraded in control non-polluted soils, in contrast to the known persistence of EDTA.
NTA is also known to be more biodegradable than EDTA. Aerobic microbial granules in a sequencing batch reactor were able to completely degrade 2mM of free NTA in 14 hours, while the degradation of Fe(III)-NTA took 40 hours. nih.gov This is considerably faster than the degradation times reported for Fe(III)EDTA under similar conditions.
A study comparing the biodegradability of EDTA and iminodisuccinic acid (IDS), another alternative, found that the degradation rate of IDS over 28 days was 28.1%, which was 4.5 times higher than that of pure EDTA (6.3%). nih.gov Interestingly, this study also noted that the complexation of both EDTA and IDS with metals led to an increase in their biodegradation rates. nih.gov
The following table provides a comparative overview of the biodegradation characteristics of EDTA, NTA, and EDDS based on available research findings.
| Chelating Agent | Relative Biodegradability | Half-life in Soil | Key Findings |
| This compound (Fe(III)EDTA) | Low | >36 days researchgate.net | Significantly more persistent than NTA and EDDS. researchgate.net |
| Nitrilotriacetic Acid (NTA) | Moderate to High | 3-7 days | Readily biodegraded in a variety of soils. Complete degradation of 2mM in 14 hours by aerobic granules. nih.gov |
| Ethylenediaminedisuccinic Acid (EDDS) | High | 3.8-7.5 days researchgate.net | Rapidly and completely degraded in soil. researchgate.net |
Redox Chemistry and Electron Transfer Mechanisms of Sodium Ferric Ethylenediaminetetraacetate
Electrochemical Characterization of the Fe(III)/Fe(II)-EDTA Redox Couple
The electrochemical behavior of the Fe(III)-EDTA complex is centered around the reversible, one-electron reduction to the ferrous (Fe(II)-EDTA) state. The ease with which this transition occurs is quantified by its redox potential, a critical parameter influenced by the chemical environment.
Determination of Standard and Conditional Redox Potentials
The standard redox potential (E°) of the Fe(III)/Fe(II)-EDTA couple provides a baseline measure of its electron-accepting tendency under standard conditions. However, in practical applications, the conditional redox potential is more relevant as it reflects the potential under specific pH, ionic strength, and temperature conditions. The redox potential of the Fe(III)/Fe(II)-EDTA system is known to be highly dependent on pH.
The formal potential of the Fe(EDTA)⁻/Fe(EDTA)²⁻ couple is approximately +120 mV versus the Standard Hydrogen Electrode (SHE) at neutral pH. This potential indicates that Fe(III)-EDTA is a moderate oxidizing agent. As the pH of the solution changes, the speciation of the complex and the protonation state of the ligand vary, leading to significant shifts in the conditional redox potential. At acidic pH values (e.g., pH 3), the potential can increase to over +300 mV, while under alkaline conditions (e.g., pH 9-12), it can become negative. This variability is a key feature of its chemistry.
Below is a table illustrating the conditional redox potential of the Fe(III)/Fe(II)-EDTA couple at various pH values.
| pH | Conditional Redox Potential (E' vs. SHE) |
| 3.0 | ~ +320 mV |
| 5.0 | ~ +180 mV |
| 7.0 | ~ +120 mV |
| 9.0 | ~ -50 mV |
| 11.0 | ~ -280 mV |
| Note: These are approximate values derived from multiple sources and can vary with specific experimental conditions. |
Influence of Ligand Field and pH on Redox Potential Modulation
The redox potential of the iron center is profoundly modulated by the chemical environment created by the EDTA ligand and the pH of the medium.
Ligand Field Effects: EDTA is a hexadentate ligand, meaning it can form six bonds with the central iron ion, effectively encapsulating it. This strong chelation stabilizes the iron center. The ligand field created by the nitrogen and oxygen donor atoms of EDTA influences the electronic structure of the iron ion. This stabilization affects the relative energies of the Fe(III) and Fe(II) states, thereby determining the redox potential. The robust coordination environment provided by EDTA helps maintain the iron in a soluble, reactive form across a wide pH range, preventing its precipitation as insoluble iron hydroxides.
pH Influence: The pH dependence of the redox potential is a direct consequence of the protonation/deprotonation of the EDTA ligand and the coordination of hydroxide (B78521) ions. The fully deprotonated EDTA ligand is a tetra-anion (EDTA⁴⁻). However, at lower pH values, the carboxylate groups of the ligand become protonated. When Fe(III) is complexed, the resulting species can be represented as [Fe(EDTA)(H₂O)]⁻ at near-neutral pH. As the pH decreases, a protonated form, HFe(EDTA), can exist. Conversely, as the pH increases into the alkaline range, a water molecule coordinated to the iron can deprotonate, forming a hydroxo complex, [Fe(EDTA)(OH)]²⁻. Each of these species exhibits a different redox potential. The formation of the more stable hydroxo complex at high pH makes the reduction of Fe(III) more difficult, resulting in a more negative redox potential.
Kinetics of Electron Transfer Reactions
The rate at which Fe(III)-EDTA accepts an electron is crucial for its application in various dynamic systems, including biological and environmental contexts.
Interactions with Biological Electron Acceptors (e.g., Outer Membrane Cytochromes)
Fe(III)-EDTA serves as an effective electron acceptor for various microorganisms, particularly dissimilatory metal-reducing bacteria like Shewanella oneidensis. These bacteria utilize extracellular electron transfer (EET) to respire on external substrates. The terminal reductases in these pathways are often multi-heme cytochromes located on the bacterial outer membrane, such as MtrC and OmcA.
Studies have demonstrated that the Mtr protein complex on the outer surface of S. oneidensis can directly reduce soluble Fe(III)-EDTA. The large size and negative charge of the Fe(III)-EDTA complex prevent it from passively entering the cell, confirming that the electron transfer must occur at the cell surface. The kinetics of this reduction depend on the concentration of both the bacterial cells and the Fe(III)-EDTA complex. The interaction is believed to involve direct electron transfer from the heme cofactors within the outer membrane cytochromes to the chelated iron center.
Biphasic Reaction Kinetics and Redox Site Heterogeneity
When studying the reduction of Fe(III)-EDTA by complex biological reductants like whole cells or purified outer membrane cytochrome complexes, the reaction kinetics are often not straightforward. Instead of following simple single-phase kinetics, the reduction frequently displays a biphasic pattern, characterized by an initial rapid phase followed by a second, slower phase.
This biphasic behavior is often attributed to redox site heterogeneity within the biological electron donor. The outer membrane of bacteria like Shewanella contains a network of electron transfer proteins with multiple redox-active centers (hemes) that possess different redox potentials and accessibility. The initial fast phase of Fe(III)-EDTA reduction is proposed to correspond to electron transfer from the most accessible and/or highest-potential heme sites. Once these sites are oxidized, the subsequent, slower phase is governed by the rate of electron transfer from lower-potential or less accessible sites, or by the rate of internal electron transfer within the cytochrome network to replenish the initial sites. This complex kinetic profile highlights the intricate nature of electron exchange between the well-defined chemical complex and a multifaceted biological surface.
Reactions with Reactive Oxygen Species and Catalysis
Fe-EDTA complexes are known to react with various reactive oxygen species (ROS) and can act as catalysts, particularly in Fenton-like reactions. The Fenton reaction traditionally involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH).
The presence of the EDTA ligand modifies this reactivity. The Fe(III)-EDTA complex can be reduced to Fe(II)-EDTA by reducing agents, including the superoxide (B77818) radical (O₂⁻•). The resulting Fe(II)-EDTA can then react with hydrogen peroxide in a Fenton-like manner to generate hydroxyl radicals.
Reduction: Fe(III)-EDTA + O₂⁻• → Fe(II)-EDTA + O₂
Fenton Reaction: Fe(II)-EDTA + H₂O₂ → Fe(III)-EDTA + •OH + OH⁻
This catalytic cycle allows Fe-EDTA to be used in advanced oxidation processes for the degradation of persistent organic pollutants. By continuously cycling between the Fe(III) and Fe(II) states, a small amount of the iron chelate can facilitate the decomposition of a large amount of hydrogen peroxide, leading to the sustained production of hydroxyl radicals for environmental remediation. The stability of the chelate across a wider pH range compared to unchelated iron makes it particularly effective for these applications.
Catalytic Decomposition of Hydrogen Peroxide by [Fe(EDTA)]⁻
The ferric EDTA complex, [Fe(EDTA)]⁻, is an effective catalyst for the decomposition of hydrogen peroxide (H₂O₂). Detailed kinetic and spectroscopic studies have elucidated the mechanism of this catalytic cycle. rsc.orgpsu.edu The primary active catalyst is not the parent [Fe(EDTA)]⁻ complex itself, but the monohydroxy species, [Fe(EDTA)(OH)]²⁻, which forms at higher pH levels. rsc.orgpsu.edu
The reaction proceeds via a Michaelis-Menten kinetic model, where the monohydroxy complex reacts with the hydroperoxide ion (HO₂⁻), which is formed from the deprotonation of hydrogen peroxide in alkaline conditions. rsc.orgpsu.edu This reaction leads to the formation of a distinct purple peroxy-complex, identified as [Fe(EDTA)(OH)(HO₂)]³⁻. rsc.orgpsu.edu Spectroscopic evidence indicates that the hydroperoxide ion displaces a carboxylate group from the EDTA ligand to coordinate with the iron center, rather than displacing the hydroxide group. rsc.org
The pH of the solution plays a critical role. The reaction rate increases from pH 7 to 9, corresponding to the increased concentration of the reactive hydroperoxide ion. psu.edu However, at pH values above 9, the rate begins to decrease. This inhibition is attributed to the formation of a dihydroxy complex, [Fe(EDTA)(OH)₂]³⁻, which can also form a peroxy-complex with HO₂⁻, but its breakdown occurs at a much slower rate. rsc.orgpsu.edu
Formation and Reactivity of Oxygenated Fe-EDTA Complexes
The interaction of the iron-EDTA complex with molecular oxygen involves the formation of transient oxygenated species. These reactions typically begin with the ferrous form of the complex, [Fe(II)(EDTA)]²⁻. The oxidation of [Fe(II)(EDTA)]²⁻ by O₂ is a multi-step process. acs.org A detailed mechanistic study supports a four-step sequence:
Initial Binding: The reaction of the aquated complex, [Fe(II)(EDTA)H₂O]²⁻, with molecular oxygen through a substitution-controlled process to form an initial oxygen-bound complex, [Fe(II)(EDTA)O₂]²⁻. acs.org
Electron Transfer: An internal electron transfer occurs to form an Fe(III)−superoxo species. acs.org
Dimer Formation: This superoxo species subsequently reacts with a second [Fe(II)(EDTA)H₂O]²⁻ complex, followed by another electron transfer, to yield a peroxo-bridged dinuclear complex, [Fe(III)(EDTA)−O₂²⁻−Fe(III)(EDTA)]⁴⁻. acs.org
Decomposition: This dimer undergoes rapid decomposition to produce two molecules of the monomeric ferric complex, [Fe(III)(EDTA)]⁻, and hydrogen peroxide. acs.org The H₂O₂ produced can then react further with available [Fe(II)(EDTA)]²⁻. acs.org
Fenton-like Chemistry and Radical Generation
The [Fe(EDTA)]⁻ complex can participate in Fenton-like reactions, which are characterized by the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide. A ferric-EDTA complex reacts with H₂O₂ to produce •OH, which can be detected by its ability to degrade molecules like deoxyribose and benzoate. nih.govnih.gov
Interestingly, the generation of these radicals is not a simple, direct reaction between Fe³⁺-EDTA and H₂O₂. The reduction of the ferric complex, which is a prerequisite for the classical Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), appears to be dependent on the presence of the superoxide radical (O₂•⁻). nih.govnih.gov The inhibition of substrate degradation by the enzyme superoxide dismutase (SOD) implies that superoxide is required to reduce [Fe(III)(EDTA)]⁻ to [Fe(II)(EDTA)]²⁻, which then reacts with H₂O₂ to produce the hydroxyl radicals. nih.govnih.gov
The EDTA-Fe(III)/H₂O₂ system has been shown to be effective for degrading organic pollutants under neutral pH conditions, which is a significant advantage over the conventional Fenton process that requires acidic pH. researchgate.net Electron paramagnetic resonance (EPR) studies have confirmed that EDTA itself contributes to the generation of •OH radicals in this system. researchgate.net The chelation of iron by EDTA enhances its solubility and promotes the catalytic cycle by facilitating the reduction of Fe(III) back to Fe(II), thereby sustaining the production of radicals. tandfonline.com
Table 1: Key Reactive Species in Fe-EDTA/H₂O₂ Systems
| Precursor Complex | Reagent | Key Intermediate/Species Formed | Significance | Reference |
|---|---|---|---|---|
| [Fe(EDTA)(OH)]²⁻ | HO₂⁻ | [Fe(EDTA)(OH)(HO₂)]³⁻ (purple complex) | Rate-determining intermediate in H₂O₂ decomposition. | rsc.org |
| [Fe(II)(EDTA)]²⁻ | O₂ | [Fe(III)(EDTA)−O₂²⁻−Fe(III)(EDTA)]⁴⁻ (dimer) | Transient intermediate in the oxidation of Fe(II) to Fe(III). | acs.org |
| [Fe(III)(EDTA)]⁻ | H₂O₂ / O₂•⁻ | •OH (Hydroxyl radical) | Primary oxidant in Fenton-like degradation processes. | nih.gov, nih.gov, researchgate.net |
Photoreduction Processes and NO Complexation
The ferric EDTA complex is photochemically active, undergoing photoreduction when exposed to light, particularly in the UV spectrum. This process is initiated by a ligand-to-metal charge transfer (LMCT) excitation. researchgate.net This excitation leads to the formation of a primary photoproduct which can then react with a parent [Fe(III)(EDTA)]⁻ complex to generate an intermediate species. researchgate.net
Photoreduction by EDTA and Nitric Oxide (NO) Atmosphere
The photoreduction of [Fe(III)(EDTA)]⁻ can be utilized for the synthesis of other useful complexes. A notable example is the synthesis of the ferrous nitrosyl complex, [Fe(II)(EDTA)(NO)]²⁻. This is achieved through the photoreduction of an aqueous solution of [Fe(III)(EDTA)(H₂O)]⁻ or [Fe(III)(EDTA)(OH)]²⁻ in the presence of excess EDTA, under a nitric oxide (NO) atmosphere. nih.gov In this process, the EDTA ligand itself acts as the reductant upon photoexcitation, reducing the Fe(III) center to Fe(II), which is then trapped by the nitric oxide to form the stable nitrosyl complex. nih.gov
The presence of molecular oxygen is highly influential on the photoreduction pathway. researchgate.net In deoxygenated environments, the intermediate formed after the initial LMCT event is relatively long-lived and its decay can regenerate the parent complex or produce Fe(II) species. researchgate.net However, in the presence of oxygen, this intermediate decomposes much more rapidly. researchgate.net
Computational Studies on Fe-EDTA-NO Complex Electronic Structure
Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the electronic structure and properties of the Fe-EDTA-NO complex. nih.gov Calculations performed using the B3LYP method have been used to model both the ferrous complex, [Fe(II)(EDTA)(NO)]²⁻, and the ferric complex, [Fe(III)(EDTA)(NO)]⁻. nih.gov
For the more stable [Fe(II)(EDTA)(NO)]²⁻ complex, the lowest energy structure is predicted to be six-coordinated, with one of the carboxylate arms of the EDTA ligand remaining unbound. nih.gov The Fe-NO bond in this ferrous complex is calculated to be short and is strengthened by a charge shift that can be described as forming an Fe(III)NO⁻ entity. nih.gov In contrast, the ferric nitrosyl complex, [Fe(III)(EDTA)(NO)]⁻, is calculated to have a weak Fe-NO bond, which explains its low stability. nih.gov
The calculated electronic spectrum of [Fe(II)(EDTA)(NO)]²⁻ reveals the nature of its photochemical reactivity. The electronic transitions are characterized as follows:
Low and Medium Energy Bands: These are primarily assigned to π(NO) → d and d → π(NO) transitions. Excitation into these bands weakens the Fe-NO bond and favors the homolytic dissociation of a neutral NO molecule. nih.gov
High Energy Band: This band is attributed to transitions from the free electron pairs of the nitrogen and oxygen atoms of the EDTA ligand to the metal d-orbitals and the nitrosyl π*(NO) orbitals. Excitation here also leads to a weakening of the Fe-NO bond but favors a heterolytic cleavage pathway. nih.gov
These computational findings demonstrate that the photochemical release of NOx from the [Fe(II)(EDTA)(NO)]²⁻ complex can be controlled by both the wavelength of light used for irradiation and the pH of the solution, which influences the dissociation products (e.g., neutral NO or NO⁻ anion). nih.gov
Table 2: Calculated Properties of Fe-EDTA-NO Complexes
| Complex | Coordination (Predicted) | Fe-NO Bond Character | Stability | Photochemical Dissociation | Reference |
|---|---|---|---|---|---|
| [Fe(II)(EDTA)(NO)]²⁻ | Six-coordinate (one unbound carboxylate) | Short, strong | Stable | Homolytic (low energy light) or Heterolytic (high energy light) | nih.gov |
| [Fe(III)(EDTA)(NO)]⁻ | - | Weak | Low stability | - | nih.gov |
Environmental Fate and Ecological Implications of Sodium Ferric Ethylenediaminetetraacetate
Environmental Persistence and Mobility in Aquatic Systems
The persistence and mobility of FeNaEDTA in aquatic environments are primarily governed by the stability of the EDTA ligand and its interactions with other environmental components.
EDTA and its metal complexes are known to be present in municipal wastewater due to their widespread use in detergents, cleaning agents, and industrial processes. While specific quantitative data for FeNaEDTA in wastewater treatment plants (WWTPs) is limited, studies on EDTA in general indicate that it is not effectively removed by conventional wastewater treatment processes. amazonaws.com
A study on the effect of ferric chloride addition during municipal wastewater treatment showed that while pollutant metal-EDTA complexes can be converted to FeEDTA⁻, this does not necessarily lead to a significant removal of total EDTA from the effluent. nih.gov This suggests that FeNaEDTA, or the FeEDTA⁻ complex formed from other EDTA species, can be discharged into receiving waters.
Once in natural waters, the concentration of FeNaEDTA is expected to be low and influenced by dilution, photodegradation, and exchange reactions with other metals. While significant exposure via drinking water is not anticipated when used as a molluscicide according to label directions, its presence in aquatic ecosystems warrants consideration due to the persistence of the EDTA ligand. federalregister.gov
There is no evidence to classify Sodium Ferric Ethylenediaminetetraacetate (B1237979) as a Persistent Organic Pollutant (POP) under the Stockholm Convention. POPs are characterized by their persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects on human health and the environment.
While the EDTA component of FeNaEDTA is known for its persistence in the environment, it does not meet all the criteria for classification as a POP. amazonaws.com Specifically, EDTA has a low potential for bioaccumulation. amazonaws.com The persistence of FeNaEDTA is rated as high, as the EDTA ligand is not expected to break down to half of its applied concentration within 60 days. amazonaws.com However, it is soluble in water and can be degraded by natural light (photolysis).
Persistence Data for EDTA:
| Parameter | Value | Rating |
| Biotic or Aerobic Half-life | 4 to 18 days | High |
| Anaerobic Half-life | "Relatively stable" | High |
| Aquatic Field Test Half-life | 8 days (photolysis) | Low |
This table is based on data for EDTA in general. amazonaws.com
Interactions with Other Metal Ions and Speciation Dynamics
The strong chelating nature of the EDTA ligand in FeNaEDTA leads to significant interactions with other metal ions in the aquatic environment, influencing their speciation, mobility, and bioavailability.
The EDTA anion can exchange its complexed iron ion for other metals present in sediments, a process driven by the relative stability constants of the different metal-EDTA complexes. This can lead to the mobilization of heavy metals that were previously bound to sediments, increasing their concentration in the water column.
Research on the use of EDTA for remediating contaminated sediments has shown its effectiveness in mobilizing heavy metals like lead (Pb), zinc (Zn), and copper (Cu). researchgate.net For instance, batch tests on harbor sediments demonstrated that EDTA could effectively extract these metals. researchgate.net The mobilization process involves the dissolution of metal-bearing fractions of the sediment, such as carbonates and iron-manganese oxides. researchgate.net
While these studies focus on the intentional use of EDTA for remediation, they highlight the potential for FeNaEDTA to inadvertently mobilize heavy metals from contaminated sediments in natural aquatic systems. The extent of this mobilization depends on factors such as the concentration of FeNaEDTA, the pH of the water, and the specific composition of the sediments.
In complex aquatic environments, a variety of natural and anthropogenic ligands compete to bind with metal ions. The introduction of a strong synthetic chelating agent like FeNaEDTA can disrupt the existing equilibrium. The EDTA from FeNaEDTA can displace weaker, naturally occurring ligands that are complexed with other metals.
The presence of FeNaEDTA can influence the balance of both essential and non-essential metals for aquatic organisms. By altering the speciation and availability of metals, FeNaEDTA can affect their uptake by aquatic life.
For instance, the increased mobilization of heavy metals like lead and cadmium could lead to their increased uptake by organisms, potentially causing toxic effects. Conversely, the strong binding of essential trace metals like zinc and copper by EDTA could potentially reduce their bioavailability to some aquatic organisms, leading to deficiencies. epa.gov However, it is important to note that the mode of action of FeNaEDTA as a molluscicide is based on the interaction of iron with the copper-based hemocyanin in the blood of mollusks and crustaceans, leading to their death. epa.govwikipedia.org This highlights a direct toxic effect on specific organisms due to an induced imbalance of an essential metal.
Contribution to Water Quality Parameters
The release of Sodium Ferric Ethylenediaminetetraacetate (EDTA) into aquatic environments through wastewater has significant implications for water quality. Due to its persistence and chemical nature, it influences key water quality indicators, including Chemical Oxygen Demand (COD) and nitrogen content, and can indirectly contribute to eutrophication.
Chemical Oxygen Demand (COD) Contribution
Sodium Ferric EDTA is a stable organic compound that contributes to the Chemical Oxygen Demand (COD) in wastewater. COD is a measure of the amount of oxygen required to chemically oxidize the organic and inorganic compounds in water, serving as an indicator of water pollution. The EDTA component of the molecule is particularly resistant to conventional biological degradation, meaning it passes through many standard wastewater treatment plants (WWTPs) largely unmodified. scielo.brnih.gov This recalcitrance means that EDTA can represent a significant and persistent fraction of the COD in the final effluent discharged into receiving waters. researchgate.net
Research has shown that the measurement of EDTA's contribution to COD can be challenging. Studies have found that standard COD analysis methods using weaker concentrations of oxidants like potassium dichromate can result in incomplete oxidation of the EDTA molecule, leading to an underestimation of the actual COD by 30 to 40%. nih.gov Accurate measurement often requires higher concentrations of the oxidant to achieve values close to the theoretical oxygen demand. nih.gov
In industrial wastewater, particularly from the pulp and paper industry where EDTA is used extensively, its contribution to COD is notable. nih.gov While some activated sludge treatments, especially those operated under alkaline conditions (pH 8-9), can achieve a degree of EDTA removal, a substantial portion often remains. scielo.brresearchgate.net For instance, in treating synthetic effluent from totally chlorine-free (TCF) pulp bleaching, COD removal rates were significantly impacted by the presence of EDTA. nih.gov
| Treatment Condition/System | EDTA/Fe-EDTA Concentration | COD Removal Efficiency | EDTA Removal Efficiency | Source(s) |
| Activated Sludge (Batch) | 80 - 320 mg/l EDTA | Decreased from 71% to 8% as EDTA concentration increased | Not specified | nih.gov |
| Activated Sludge (Batch) | 80 mg/l Fe-EDTA | Inhibitory effect of EDTA was reduced | ~10% | nih.gov |
| Activated Sludge (Continuous) | 20 - 80 mg/l Fe-EDTA | >57% | <25% | nih.gov |
| Power Plant Wastewater Treatment | Initial COD: 40,000-50,000 mg/L | Final COD < 100 mg/L after multi-step process | >95% (recovery, not degradation) | google.com |
| Fill-and-Draw Activated Sludge | Not specified | Up to 61% | Recalcitrant | researchgate.net |
This table provides an interactive summary of research data on the impact of EDTA on COD and its removal during wastewater treatment.
Nitrogen Content Contribution
The chemical structure of ethylenediaminetetraacetic acid contains approximately 10% nitrogen by mass. scielo.br When Sodium Ferric EDTA is discharged into wastewater, this nitrogen can contribute to the total nitrogen load of the effluent. scielo.br In wastewater treatment plants, particularly those for pulp and paper mills, the presence of EDTA has been shown to increase the amount of dissolved nitrogen released from activated sludge systems. scielo.br
This increased nitrogen load is undesirable as it can exacerbate nutrient pollution in the receiving water bodies. scielo.br While wastewater treatment processes aim to remove nitrogen through nitrification and denitrification, the stability of the EDTA molecule can hinder these biological processes. Conventional activated sludge treatment often fails to remove the chelate, allowing the nitrogen it contains to pass into the environment. scielo.br Studies on various WWTPs have confirmed that significant EDTA elimination is not typically achieved, leading to its presence in plant effluents. scielo.br
Strategies for Environmental Mitigation and Sustainable Design
The environmental persistence and ecological implications of Sodium Ferric EDTA have driven research into two main mitigation strategies: replacing it with more environmentally friendly alternatives and developing advanced technologies to remove it from wastewater.
Advanced Treatment Technologies for EDTA Removal from Wastewater (e.g., MBBR Systems)
For wastewater streams that already contain EDTA, the focus is on advanced treatment technologies capable of its removal. Conventional biological treatments are largely ineffective against the stable EDTA molecule. nih.gov Therefore, more robust physical and chemical processes are required. Advanced Oxidation Processes (AOPs), which use highly reactive hydroxyl radicals to break down persistent organic pollutants, are one such approach. waterandwastewater.comresearchgate.net Other methods include membrane filtration technologies like nanofiltration and reverse osmosis. google.comwaterandwastewater.comresearchgate.net
Among the innovative biological approaches, the Moving Bed Biofilm Reactor (MBBR) system has shown promise. netsolwater.come-namtila.com An MBBR is a biological treatment process that utilizes plastic carriers with large surface areas suspended within a reactor. ssiaeration.commdpi.com These carriers move freely in the water and provide a surface for a robust biofilm of microorganisms to grow. youtube.com This high concentration of biomass in a fixed-film system makes it more resilient and efficient than conventional suspended sludge systems. e-namtila.com
MBBRs are effective for removing high loads of organic pollutants (BOD and COD) and for nitrification and denitrification. ssiaeration.comyoutube.com The technology can be retrofitted into existing tanks, making it a flexible option for upgrading treatment plants. youtube.com While conventional systems struggle with EDTA, specialized and optimized biological systems, such as certain activated sludge processes running at high pH and long retention times or advanced systems like MBBRs, represent a viable strategy for reducing the discharge of this persistent pollutant into the environment. scielo.brmdpi.comresearchgate.net
| Technology | Abbreviation | Mechanism | Target Pollutants | Source(s) |
| Moving Bed Biofilm Reactor | MBBR | Microorganisms grow on mobile plastic carriers, creating a robust biofilm. | BOD, COD, Nitrogen, Phosphorus. | netsolwater.com, e-namtila.com, mdpi.com |
| Membrane Bioreactor | MBR | Combines activated sludge treatment with membrane filtration (micro/ultrafiltration). | Suspended solids, bacteria, organic compounds, nutrients. | waterandwastewater.com, researchgate.net |
| Advanced Oxidation Processes | AOPs | Generation of highly reactive radicals (e.g., hydroxyl) to oxidize pollutants. | Persistent organic pollutants, pharmaceuticals, EDTA. | waterandwastewater.com, researchgate.net |
| Nanofiltration/Reverse Osmosis | NF/RO | High-pressure membrane processes that separate dissolved salts and small molecules. | Dissolved salts, heavy metals, organic compounds, EDTA. | google.com, researchgate.net |
| Sequencing Batch Reactor | SBR | A fill-and-draw activated sludge system where all treatment steps occur in a single reactor. | BOD, Nitrogen, Phosphorus. | netsolwater.com |
This interactive table outlines various advanced technologies used for treating complex wastewater containing persistent compounds like EDTA.
Advanced Analytical Methods for Detection and Speciation of Sodium Ferric Ethylenediaminetetraacetate
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Na[Fe(EDTA)]. It allows for the separation of the Fe(III)-EDTA complex from other sample components, including free iron, free EDTA, and other metal chelates, which is a prerequisite for accurate quantification.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector is a widely used method for the quantification of Na[Fe(EDTA)]. The principle relies on the strong absorbance of the Fe(III)-EDTA complex in the UV region, typically around 254-260 nm, while the free EDTA ligand shows negligible absorption in this range. oup.comlcms.cz The complex is first separated from other matrix components on a chromatographic column, and its concentration is then determined by measuring its UV absorbance.
The formation of the Fe(III)-EDTA complex is essential for detection. In some methods, this is achieved by pre-column derivatization, where a sample containing EDTA is treated with a ferric chloride solution to form the UV-active complex. nih.gov This approach allows for the indirect quantification of EDTA. For samples already containing Na[Fe(EDTA)], such as in fortified soy sauce, direct injection is possible after minimal sample preparation like protein precipitation with methanol (B129727). nih.gov
Several factors are optimized to achieve good separation and quantification, including the choice of stationary phase (column), mobile phase composition, pH, and flow rate. nih.govnih.gov The method's performance is validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a validated method for determining NaFeEDTA in fortified soy sauce demonstrated a detection limit of 0.03 mg/L and excellent recoveries ranging from 94.15% to 101.5%. nih.gov
Table 1: Examples of HPLC-UV Conditions for Fe(III)-EDTA Analysis
| Parameter | Method 1 (for NaFeEDTA in Soy Sauce) nih.gov | Method 2 (for EDTA via Derivatization) nih.gov |
|---|---|---|
| Column | Zorbax C8 (150 mm x 4.6 mm, 5 µm) | Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µ) |
| Mobile Phase | 12.5% (v/v) methanol containing 0.13% (v/v) tetrabutylammonium (B224687) hydroxide (B78521) and 0.052% (v/v) formic acid | 5% methanol and 95% aqueous solution of tetrabutylammonium bromide (0.7 g/L) and sodium acetate (B1210297) trihydrate (4.6 g/L) |
| pH | 3.5 | 4.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Retention Time | ~12 minutes | ~6 minutes |
For element-specific detection and speciation, Ion Chromatography (IC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful hyphenated technique. thermofisher.com This method separates different species based on their ionic interactions with a stationary phase, followed by highly sensitive and element-specific detection by ICP-MS.
In the analysis of Na[Fe(EDTA)], IC-ICP-MS can separate the anionic [Fe(EDTA)]⁻ complex from other iron species, such as free Fe(II) and Fe(III), and other metal-EDTA complexes. nih.govnews-medical.net The separation is typically achieved on an anion-exchange column. nih.gov After separation, the eluent from the IC is introduced into the ICP-MS, where the sample is atomized and ionized in a high-temperature argon plasma. The mass spectrometer then detects the iron isotopes (e.g., ⁵⁶Fe, ⁵⁷Fe), providing an iron-specific chromatogram. nih.gov
This technique is crucial for speciation analysis in complex matrices where simply measuring the total elemental concentration is insufficient. thermofisher.com Research has demonstrated the successful separation of various metal-EDTA complexes, including [Fe(EDTA)]⁻, using an anion-exchange column with a mobile phase of ammonium (B1175870) phosphate (B84403) at pH 7.5, with detection limits for most metals in the low µg/L range. nih.gov The stability of the metal-EDTA complex during the chromatographic run is a prerequisite for accurate analysis. nih.gov
Reversed-phase (RP) and ion-association (or ion-pair) chromatography are versatile HPLC modes for the analysis of Na[Fe(EDTA)]. nih.gov In standard RP-HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The charged and polar Na[Fe(EDTA)] complex typically has little retention on such columns.
To enhance retention and enable separation, an ion-pairing agent is added to the mobile phase. nih.gov This technique is known as reversed-phase ion-pair chromatography (RP-IP-HPLC). The ion-pairing reagent, such as a quaternary ammonium salt like tetrabutylammonium hydroxide or bromide, has a hydrophobic alkyl chain and a positive charge. nih.govnih.gov It pairs with the anionic [Fe(EDTA)]⁻ complex, forming a neutral, more hydrophobic species that can be retained and separated on the reversed-phase column. nih.gov
A method for analyzing NaFeEDTA in fortified soy sauce utilized a C8 column with a mobile phase containing tetrabutylammonium hydroxide as the ion-pairing agent. nih.gov This approach allowed for the successful separation and quantification of the complex. The concentration of the ion-pairing agent and the pH of the mobile phase are critical parameters that must be optimized to achieve the desired retention and peak shape. nih.govchromforum.org
Mass Spectrometry for Identification and Characterization
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and characterization of Na[Fe(EDTA)]. It provides information on the molecular weight and stoichiometry of the complex, complementing the quantitative data obtained from chromatographic techniques.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact, non-volatile, and thermally fragile molecules like metal complexes directly from a solution. wikipedia.orgyoutube.com ESI-MS is particularly well-suited for confirming the identity of the Fe(III)-EDTA complex because it transfers the pre-existing ions from the solution phase to the gas phase with minimal fragmentation. wikipedia.org
In ESI-MS analysis, a solution containing Na[Fe(EDTA)] is sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until individual ions, such as the [Fe(EDTA)]⁻ anion, are expelled into the gas phase and directed into the mass analyzer. youtube.com The resulting mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the intact complex ion. nih.gov
Studies have successfully used ESI-MS to identify various metal-EDTA complexes, confirming their presence in solution before separation by other techniques like IC-ICP-MS. nih.gov High-resolution mass spectrometry, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), can provide highly accurate mass measurements, further confirming the elemental composition of the complex. frontiersin.orgnih.gov ESI-MS can also help identify potential artifacts, such as the reduction of Fe(III) to Fe(II) within the complex under certain instrumental conditions. frontiersin.org
Potentiometric and Spectrophotometric Titrations for Speciation Analysis
Classical titrimetric methods, both potentiometric and spectrophotometric, remain valuable for the speciation and quantification of the Fe(III)-EDTA system, particularly for bulk analysis and method validation. mt.comnih.gov
Potentiometric titration involves monitoring the change in the potential of an ion-selective electrode as a titrant is added. To determine the concentration of Fe(III), a solution can be titrated with a standard solution of EDTA. mt.comresearchgate.net The potential is measured against the volume of EDTA added, and a sharp change in potential indicates the equivalence point, where all the Fe³⁺ has been complexed by EDTA. This method is based on the high stability of the Fe(III)-EDTA complex. jlu.edu.cn The titration is typically performed at a low pH (e.g., pH 2-3) to ensure selective complexation of Fe(III). mt.comjlu.edu.cn
Spectrophotometric titration utilizes the change in light absorbance to monitor the reaction. The Fe(III)-EDTA complex has a distinct absorbance maximum in the UV range (around 258-260 nm), which is different from that of free Fe(III) ions. nih.gov By monitoring the absorbance at a specific wavelength as EDTA is titrated into an Fe(III) solution (or vice versa), the endpoint of the complex formation can be determined. This method can also be used to determine the concentration of EDTA by adding an excess of Fe(III) and measuring the absorbance of the resulting complex. nih.gov
Method Development for Environmentally Relevant Concentrations
The detection and speciation of sodium ferric ethylenediaminetetraacetate (B1237979) at environmentally relevant concentrations present significant analytical challenges due to the low levels at which the compound may be present and the complexity of environmental matrices such as soil and water. The development of sensitive and selective methods is crucial for understanding the environmental fate and transport of this chelate. Research has focused on optimizing existing analytical techniques and developing new approaches to achieve the necessary low detection limits and to accurately differentiate between various iron-EDTA species.
Method development for trace analysis in environmental samples involves careful consideration of sample collection, preservation, and preparation to minimize degradation or alteration of the analyte. For instance, studies have shown that for accurate measurement of EDTA speciation and total EDTA concentration, samples should be filtered and conditioned on the day of sampling. lcms.cz
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique for the analysis of sodium ferric ethylenediaminetetraacetate in environmental samples. One validated HPLC method with UV/VIS detection for the determination of EDTA in surface water demonstrated good linearity in the concentration range of 10 µg/L to 200 µg/L. researchgate.net The method validation yielded a limit of detection (LOD) of 2.85 µg/L and a limit of quantification (LOQ) of 9.51 µg/L, with a mean recovery of 87.51% in surface water. researchgate.net In real-world application, this method was used to analyze approximately 300 surface water samples, with positive detections of EDTA in eleven samples ranging from 11.17 µg/L to 52.14 µg/L. researchgate.net
Another HPLC-based approach allows for the determination of different EDTA species in environmental matrices, including Fe(III)EDTA, Ni(II)EDTA, and EDTA adsorbed on particles. amazonaws.com This method involves a preconcentration step for analyzing very low concentrations, down to 2 × 10⁻⁹ M, in natural waters. amazonaws.com In various water samples, Fe(III)EDTA was identified as the primary species, accounting for 30-70% of the total EDTA. amazonaws.comresearchgate.net
For even lower detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been employed. An LC-MS/MS method developed for the analysis of EDTA in wine, a complex matrix, achieved a qualitative limit of 0.0001 mg/kg and a quantitative limit of 0.001 mg/kg, showcasing the high sensitivity of this technique. google.com
Spectrophotometric methods offer a viable and cost-effective alternative to chromatography for the determination of iron-EDTA complexes. A modified ferrozine (B1204870) method has been developed for the rapid determination of Fe(II)EDTA and Fe(III)EDTA in liquid samples. pjoes.com Furthermore, a spectrophotometric method for the direct determination of Fe(II)EDTA-NO has been proposed with optimized conditions including an absorption wavelength of 438 nm and a pH range of 5.23–8.07. pjoes.compjoes.com Another spectrophotometric approach for determining EDTA in water extracts from soil reported a detection limit of 2 mg L⁻¹. researchgate.net
The following interactive data tables summarize key validation parameters from different analytical methods developed for the determination of EDTA, often as the Fe(III)-EDTA complex, in various matrices, which are relevant for environmental monitoring.
HPLC Method Validation for EDTA in Aqueous Samples
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Linearity Range | 10 - 200 µg/L | Surface Water | researchgate.net |
| Correlation Coefficient (r²) | 0.9985 | Surface Water | researchgate.net |
| Limit of Detection (LOD) | 2.85 µg/L | Surface Water | researchgate.net |
| Limit of Quantification (LOQ) | 9.51 µg/L | Surface Water | researchgate.net |
| Mean Recovery | 87.51% | Surface Water | researchgate.net |
| Repeatability (RSD) | 5.44% - 7.02% | Surface Water | researchgate.net |
| Reproducibility (RSD) | 3.45% | Surface Water | researchgate.net |
| Linearity Range | 1 - 20 mg/L | Non-alcoholic drinks | researchgate.net |
| Limit of Detection (DL) | 0.6 mg/L | Non-alcoholic drinks | researchgate.net |
| Limit of Quantification (QL) | 2.0 mg/L | Non-alcoholic drinks | researchgate.net |
| Accuracy (Recovery) | 92.5% | Non-alcoholic drinks | researchgate.net |
Advanced Method Detection Limits for EDTA
| Method | Detection/Quantification Limit | Matrix | Reference |
|---|---|---|---|
| LC-MS/MS | Qualitative Limit: 0.0001 mg/kg | Wine | google.com |
| LC-MS/MS | Quantitative Limit: 0.001 mg/kg | Wine | google.com |
| Spectrophotometry | Detection Limit: 2 mg L⁻¹ | Soil Water Extract | researchgate.net |
Advanced Applications and Mechanistic Studies of Sodium Ferric Ethylenediaminetetraacetate in Industrial and Scientific Processes
Catalytic Applications in Industrial Chemistry
In industrial settings, sodium ferric ethylenediaminetetraacetate (B1237979) is valued for its ability to mediate and stabilize complex chemical reactions. Its role as a catalyst and chelating agent is critical in processes requiring controlled redox chemistry.
Sodium ferric ethylenediaminetetraacetate is a known catalyst for the decomposition of hydrogen peroxide (H₂O₂). rsc.orgpsu.edu This process is not one of stabilization in the sense of preservation, but rather a controlled catalytic breakdown. The mechanism involves a series of redox reactions where the Fe-EDTA complex facilitates the generation of reactive radical species.
Detailed kinetic analyses have shown that the primary active catalyst in this process is the monohydroxy complex, [Fe(edta)(OH)]²⁻. rsc.orgpsu.edu This species reacts with the hydrogen peroxide ion (HO₂⁻) to form an intermediate purple peroxy-complex, [Fe(edta)(OH)(HO₂)]³⁻. rsc.orgpsu.edu The decomposition of hydrogen peroxide follows Michaelis-Menten kinetics, with the rate-determining step being the breakdown of this peroxy-complex. rsc.orgpsu.edu This breakdown is consistent with the formation of highly reactive hydroxyl radicals (HO•). rsc.orgpsu.edunih.gov
The reaction pathway can be summarized as follows:
Formation of the active catalyst: The Fe(III)-EDTA complex reacts with hydroxide (B78521) ions in the solution to form the monohydroxy complex, [Fe(edta)(OH)]²⁻. rsc.orgpsu.edu
Formation of the peroxy-complex: The active catalyst reacts with the hydrogen peroxide ion. rsc.orgpsu.edu
Breakdown and radical generation: The peroxy-complex breaks down, which propagates a hydroxyl radical chain reaction. rsc.orgnih.gov
This catalytic cycle is exploited in advanced oxidation processes, where the generated hydroxyl radicals are used to degrade persistent organic pollutants.
Table 1: Key Species in Fe-EDTA Catalyzed Hydrogen Peroxide Decomposition
| Species | Chemical Formula | Role in Mechanism |
| Ferric EDTA | [Fe(edta)]⁻ | Initial precursor complex. |
| Monohydroxy Complex | [Fe(edta)(OH)]²⁻ | The primary active catalyst in the reaction. rsc.orgpsu.edu |
| Peroxy-Complex | [Fe(edta)(OH)(HO₂)]³⁻ | An intermediate complex formed from the active catalyst and a hydrogen peroxide ion. rsc.orgpsu.edu |
| Hydroxyl Radical | HO• | A highly reactive species generated during the breakdown of the peroxy-complex. rsc.orgnih.gov |
In the pulp and paper industry, particularly in Totally Chlorine-Free (TCF) bleaching sequences, hydrogen peroxide is a principal bleaching agent. tappi.organoxkaldnes.com The efficiency of peroxide bleaching is severely hampered by the presence of transition metal ions like manganese (Mn²⁺), iron (Fe³⁺), and copper (Cu²⁺), which are naturally present in wood pulp. tappi.orgpmpinc.com These metal ions catalyze the unwanted decomposition of hydrogen peroxide into oxygen and water, reducing its bleaching power and potentially damaging cellulose (B213188) fibers through radical-mediated reactions. tappi.organoxkaldnes.com
This compound, along with other EDTA salts, plays a crucial role as a chelating agent in what is known as the Q-stage (chelation stage) of bleaching. abo.firesearchgate.net By forming highly stable and water-soluble complexes with these detrimental metal ions, EDTA effectively inactivates their catalytic activity. tappi.orgabo.fi This sequestration prevents the premature degradation of hydrogen peroxide, ensuring it is available for its primary function of lignin (B12514952) removal and brightness improvement. tappi.org The use of chelating agents like EDTA is often preferred over acid treatments for metal removal because it selectively targets transition metals while leaving beneficial alkaline earth metals like magnesium and calcium, which can act as carbohydrate stabilizers. tappi.org
The strong chelating ability of this compound is utilized in various water treatment applications. zanchenglife.comavachemicals.com Its primary function is to sequester dissolved metal ions, particularly iron, manganese, and copper, preventing them from causing common issues in water systems. zanchenglife.com By forming stable, soluble complexes with these metal ions, Fe-EDTA inhibits their precipitation as insoluble oxides or hydroxides. zanchenglife.comavachemicals.com
This action helps to mitigate a range of problems, including:
Scale Formation: Prevents the buildup of mineral deposits in pipes (B44673) and on surfaces. zanchenglife.comavachemicals.com
Staining: Reduces staining of fixtures and laundry caused by iron and manganese precipitation. zanchenglife.com
Corrosion: Controls metal-catalyzed corrosion processes within water distribution infrastructure. zanchenglife.com
Table 2: Stability Constants of Key Metal-EDTA Complexes
| Metal Ion | Complex | Stability Constant (log K) | Significance in Industrial Processes |
| Ferric Iron (Fe³⁺) | [Fe(EDTA)]⁻ | 25.1 | Target for chelation in bleaching and water treatment. researchgate.net |
| Copper (Cu²⁺) | [Cu(EDTA)]²⁻ | 18.8 | Removal prevents catalytic peroxide decomposition. researchgate.net |
| Manganese (Mn²⁺) | [Mn(EDTA)]²⁻ | 14.0 | Inactivation is critical for bleaching efficiency. researchgate.net |
| Magnesium (Mg²⁺) | [Mg(EDTA)]²⁻ | 8.7 | Lower stability allows for selective removal of more harmful transition metals. researchgate.net |
Mechanistic Roles in Agricultural and Plant Science
In agriculture, iron is an essential micronutrient for plant growth, vital for processes like chlorophyll (B73375) synthesis and enzyme function. haifa-group.comutkarshagro.com However, in alkaline and calcareous soils, which constitute a significant portion of global cropland, iron is often present in the form of insoluble ferric oxides, rendering it unavailable for plant uptake. nih.govnih.gov
This compound serves as a highly effective iron fertilizer to combat iron deficiency, or chlorosis, in plants. avachemicals.comcitymax-group.com The chelated structure of Fe-EDTA is the key to its efficacy. The EDTA ligand acts as a protective shield, keeping the iron ion in a soluble, bioavailable form even in high-pH soil conditions where it would normally precipitate. citymax-group.comgreenwaybiotech.com
Plants have evolved sophisticated mechanisms to acquire iron from the soil. When presented with a stable chelate like Fe-EDTA, non-graminaceous (non-grass) plants primarily utilize a "reduction strategy" (Strategy I) for iron uptake. nih.govnih.gov This process occurs at the root surface and involves several key steps:
Reduction of Ferric Iron: The Fe(III)-EDTA complex comes into contact with the root epidermis. Here, a membrane-bound enzyme called ferric chelate reductase, such as FRO2 in the model plant Arabidopsis, reduces the chelated ferric iron (Fe³⁺) to its more soluble ferrous form (Fe²⁺). nih.govnih.govresearchgate.net This is often considered the rate-limiting step in iron uptake. nih.gov
Transport into Root Cells: Once reduced, the ferrous iron (Fe²⁺) is dissociated from the EDTA chelate and is immediately transported across the root cell membrane by a specific divalent metal transporter, such as IRT1 (Iron-Regulated Transporter 1). nih.govnih.gov
Independent Chelate Behavior: Studies with labeled compounds have shown that after the iron is released through reduction, the EDTA ligand itself can be absorbed by the plant, though typically at a slower rate than the iron. oup.com
This mechanism allows the plant to efficiently strip the iron from the synthetic chelate at the root-soil interface and transport it into its vascular system for use in metabolic processes. researchgate.net
Impact on Chlorophyll Synthesis and Plant Metabolism
The efficacy of FeNa-EDTA stems from the chelating properties of ethylenediaminetetraacetic acid (EDTA), which binds to the iron ion (Fe³⁺), forming a stable, water-soluble complex. zanchenglife.comavachemicals.com This chelation keeps the iron in a form that is readily available for absorption by plant roots, especially in alkaline and calcareous soils where iron availability is typically low. avachemicals.comresearchgate.net Once absorbed, the iron is translocated within the plant. Studies have shown that the iron and the EDTA ligand can be absorbed together, though evidence suggests that the plant can also separate the iron from the chelate at the root surface before uptake. epa.govepa.govnih.gov Research on tomato plants indicated that while nearly all the iron from a labeled ⁵⁹Fe-¹⁴C-EDTA solution was recovered in the plant, a significant portion of the EDTA was decomposed by the plant itself. epa.gov
Interactive Table: Effect of FeNa-EDTA Concentration on Triploid Watermelon
| FeNa-EDTA Concentration (μM) | Observed Effect on Chlorophyll | Impact on Plant Growth |
| 100 (Control) | Pale color, yellowing of lower leaves | Standard growth, some chlorosis |
| 150 | 2-3 fold increase in leaf chlorophyll | Better leaf expansion, reduced internode length |
| 200 | 2-3 fold increase in leaf chlorophyll | Significant improvement in propagation rate |
This table is based on findings from a study on triploid watermelon cultures. researchgate.net
Research in Biological Systems
Dissimilatory iron reduction is a form of anaerobic respiration where certain microorganisms utilize ferric iron (Fe(III)) as a terminal electron acceptor for energy production, reducing it to ferrous iron (Fe(II)). d-nb.infooup.comwikipedia.org Sodium ferric EDTA is often used in research as a soluble, chelated source of Fe(III) to study these processes. Because many ferric minerals are poorly soluble at neutral pH, the mechanisms by which microbes transfer electrons to them are complex and varied. d-nb.info
Several mechanisms for extracellular electron transfer to insoluble iron sources have been identified:
Direct Contact: Some bacteria, such as Geobacter metallireducens, are believed to establish direct contact with the iron mineral to facilitate electron transfer. d-nb.info
Electron Shuttling: Microorganisms can secrete or utilize naturally occurring redox-active compounds, like quinones or humic acids, as electron shuttles. d-nb.info These molecules accept electrons from the bacterial cell, travel to the mineral surface, reduce the Fe(III), and then cycle back to the cell to be reduced again. d-nb.info
Conductive Pili (Nanowires): Certain bacteria, including species from the Geobacter genus, can produce electrically conductive protein filaments known as pili or "nanowires." wikipedia.org These structures can facilitate long-range electron transfer from the cell to distant Fe(III) minerals.
Studies specifically investigating the microbial reduction of Fe(III)-EDTA have provided insights into the optimal conditions for this process. In one study using a mixed culture of microorganisms, glucose and lactate (B86563) were found to be more effective carbon sources (electron donors) for the reduction of Fe(III)-EDTA than ethanol (B145695). nih.gov The process was also found to be most efficient within a pH range of 6-7. nih.gov This research highlights that neutrophilic, moderately thermophilic Fe(III)-reducing bacteria can effectively carry out the dissimilatory reduction of chelated iron. nih.gov
Interactive Table: Factors Influencing Microbial Reduction of Fe(III)-EDTA
| Factor | Condition | Impact on Fe(III) Reduction |
| Electron Donor (Carbon Source) | Supplemental glucose and lactate | Stimulated formation of Fe(II) more than ethanol nih.gov |
| Nitrogen Source | Ammonium (B1175870) salt | Preferred over nitrate, which inhibits reduction nih.gov |
| pH | 6-7 | Optimal range for reduction activity nih.gov |
| Temperature | 30-50 °C | Reduction percentage varied little within this range nih.gov |
This table summarizes findings from a study on the dissimilatory reduction of Fe(III)-EDTA with a mixed microbial culture. nih.gov
Sodium ferric EDTA exhibits specific molecular interactions with certain metalloproteins, most notably hemocyanin. This interaction is the basis for its use as an active ingredient in some molluscicides designed to control snails and slugs. epa.govwikipedia.org
Hemocyanin is a copper-based protein responsible for transporting oxygen in the hemolymph (blood equivalent) of many mollusks and arthropods, analogous to the iron-based hemoglobin in vertebrates. wikipedia.orgnih.gov The mechanism of action for sodium ferric EDTA as a molluscicide involves a direct and destructive interaction with this vital protein. When ingested by a slug or snail, the iron within the Fe-EDTA complex disrupts the structure and function of hemocyanin. epa.govwikipedia.org This interference with the oxygen-carrying protein leads to the death of the mollusk, typically within a few days of ingestion. wikipedia.org This targeted mechanism means it has a narrower spectrum of activity compared to other molluscicides and does not affect vertebrates with iron-based blood systems in the same way. epa.govwikipedia.org
Q & A
Q. What are the standard methods for synthesizing Sodium ferric ethylenediaminetetraacetate (NaFeEDTA) in laboratory settings?
NaFeEDTA is typically synthesized via a two-step process:
Chelation reaction : Ethylenediaminetetraacetic acid (EDTA) is reacted with ferric nitrate (Fe(NO₃)₃) under controlled pH (8–9) using sodium hydroxide (NaOH) to form the iron-EDTA complex.
Crystallization : The solution is concentrated and cooled to precipitate NaFeEDTA·3H₂O crystals, which are purified via recrystallization .
Key quality control involves verifying Fe³⁺ content through redox titration or atomic absorption spectroscopy (AAS) .
Q. How is NaFeEDTA analytically characterized for purity and stability in research formulations?
- Purity analysis : High-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) spectrophotometry is the gold standard for quantifying NaFeEDTA content and detecting impurities (e.g., uncomplexed EDTA or iron oxides) .
- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure are conducted, with stability assessed via spectrophotometric monitoring of Fe³⁺ dissociation .
Q. What are the primary applications of NaFeEDTA in plant biology research?
NaFeEDTA is used in plant tissue culture to optimize micronutrient availability. For example:
- In raspberry micropropagation, doubling the NaFeEDTA concentration (e.g., from 0.1 mM to 0.2 mM) in Murashige and Skoog (MS) media enhances shoot proliferation by 30–40%, likely due to improved iron bioavailability .
- Its role in preventing oxidative stress in explants is studied using chlorophyll fluorescence and reactive oxygen species (ROS) assays .
Advanced Research Questions
Q. How does NaFeEDTA influence reaction mechanisms in catalytic systems, such as hydrogen peroxide decomposition?
NaFeEDTA acts as a redox-active catalyst in H₂O₂ decomposition via a hydroxyl radical (•OH) chain mechanism:
- Mechanistic steps :
- Fe³⁺-EDTA reacts with H₂O₂ to generate Fe²⁺-EDTA and •OH.
- •OH propagates the chain by attacking H₂O₂ or EDTA ligands.
- Retardation effects : Additives like acetone or t-butanol scavenge •OH, slowing decomposition kinetics. This is validated using electron paramagnetic resonance (EPR) to detect radical intermediates .
- Comparative studies : NaFeEDTA’s catalytic efficiency is benchmarked against other iron chelates (e.g., Fe-nitrilotriacetate) under varying pH and ionic strength .
Q. What experimental strategies resolve discrepancies in NaFeEDTA’s bioavailability studies across different biological models?
Conflicting bioavailability data (e.g., in mammalian vs. plant systems) are addressed through:
- Isotopic labeling : Using ⁵⁵Fe-labeled NaFeEDTA to track iron uptake in Caco-2 cell models or hydroponic plant systems .
- Competitive binding assays : Testing interactions with dietary inhibitors (e.g., phytate) using inductively coupled plasma mass spectrometry (ICP-MS) to quantify Fe²⁺/Fe³⁺ speciation .
- In vivo balance studies : Measuring fecal/urinary excretion in animal models to calculate net absorption rates .
Q. How can researchers optimize NaFeEDTA’s role in micronutrient fortification studies while mitigating interference with other minerals?
- Synergistic formulations : Combining NaFeEDTA with zinc gluconate and selenomethionine in molar ratios (e.g., 1:1:0.5) improves iron and zinc co-absorption, validated via dual-isotope (⁵⁷Fe and ⁶⁷Zn) tracer studies .
- Competitive inhibition mitigation : Adding ascorbic acid (10 mM) reduces Fe³⁺ to Fe²⁺, enhancing solubility and reducing antagonism with calcium or magnesium .
Q. What safety protocols are critical for handling NaFeEDTA in laboratory settings?
- PPE requirements : Chloroprene gloves (0.4 mm thickness) and Tyvek® suits prevent dermal exposure. Full-face respirators with N95 filters are mandated for aerosolized handling .
- Waste disposal : Neutralization with 1 M NaOH followed by Fe³⁺ precipitation as Fe(OH)₃ ensures compliance with EPA heavy metal disposal guidelines .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
